molecular formula C9H5ClFN B035510 4-Chloro-6-fluoroquinoline CAS No. 391-77-5

4-Chloro-6-fluoroquinoline

Numéro de catalogue: B035510
Numéro CAS: 391-77-5
Poids moléculaire: 181.59 g/mol
Clé InChI: CKTQPWIDUQGUGG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Chloro-6-fluoroquinoline, also known as this compound, is a useful research compound. Its molecular formula is C9H5ClFN and its molecular weight is 181.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-chloro-6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTQPWIDUQGUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371460
Record name 4-Chloro-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391-77-5
Record name 4-Chloro-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6-fluoroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of a Halogenated Quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-6-fluoroquinoline (CAS No. 391-77-5)

Executive Summary: this compound is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the quinoline core and halogen substituents, make it a highly versatile intermediate for the synthesis of a wide array of functional molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its synthesis, physicochemical properties, mechanistic relevance, and key applications. The protocols and insights herein are designed to be self-validating, emphasizing the causal relationships behind experimental choices to ensure reproducibility and rational design.

This compound belongs to the quinoline class of compounds, a scaffold that is a cornerstone of pharmaceutical development, most famously represented by the fluoroquinolone antibiotics.[1][2] The strategic placement of a chlorine atom at the 4-position and a fluorine atom at the 6-position creates a molecule primed for further chemical modification. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of diverse side chains, while the fluorine atom enhances the molecule's electronic properties and metabolic stability, often improving the pharmacokinetic profile of its derivatives.[] Consequently, this compound is not typically an end-product but rather a critical starting material for constructing more complex and potent molecules, particularly in the realms of antibacterial, antiviral, and anticancer agents.[4][5]

Physicochemical and Structural Characterization

The reliable identification and use of this compound in a research setting begin with a clear understanding of its fundamental properties.

PropertyValueSource(s)
CAS Number 391-77-5[4][6][7]
Molecular Formula C₉H₅ClFN[4][8]
Molecular Weight 181.59 g/mol [7][8]
Appearance White crystalline powder[4]
Melting Point 73-80 °C[4]
Purity Typically ≥97-99% (by HPLC)[4]
Solubility Soluble in organic solvents like DMSO and DMF.
Storage Store at 2-8°C, protected from heat, light, and moisture.[6]

The molecule's structure, with its electron-withdrawing halogen atoms, significantly influences the reactivity of the quinoline ring system, making the 4-position particularly susceptible to nucleophilic attack. This predictable reactivity is the foundation of its utility as a synthetic intermediate.

Synthesis of this compound: A Self-Validating Protocol

The most direct and widely adopted synthesis of this compound involves the chlorination of 6-fluoro-4-hydroxyquinoline. This precursor is readily accessible, making the route efficient and scalable. The choice of phosphorus oxychloride (POCl₃) as the chlorinating agent is standard for converting hydroxyl groups on heterocyclic rings to chlorides due to its high reactivity and the volatile nature of its byproducts, which simplifies purification.

Synthetic Workflow Diagram

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product A 6-Fluoro-4-hydroxyquinoline B Phosphorus Oxychloride (POCl₃) Reflux, 3 hours A->B Chlorination C This compound B->C Reaction & Workup G cluster_process Bacterial DNA Replication cluster_inhibition Fluoroquinolone Inhibition A Relaxed DNA B DNA Gyrase & Topoisomerase IV A->B C Supercoiled & Decatenated DNA B->C F Ternary Complex Formed (Drug-Enzyme-DNA) B->F D Successful Replication & Division C->D E Fluoroquinolone Derivative (Synthesized from This compound) E->B Inhibits G Replication Fork Stalls DNA Damage F->G H Cell Death G->H

References

An In-Depth Technical Guide to 4-Chloro-6-fluoroquinoline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-fluoroquinoline is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its strategic placement of a reactive chlorine atom at the 4-position and a fluorine atom on the benzene ring bestows it with a unique chemical profile, making it a sought-after precursor for a diverse array of functionalized molecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, an exploration of its reactivity, and a discussion of its significant applications, particularly in the development of novel therapeutic agents.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous antibacterial, antiviral, and anticancer agents.[1][2] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and biological properties of the quinoline ring system. This compound, in particular, has emerged as a valuable intermediate due to the C4-chloro group's susceptibility to nucleophilic displacement and the C6-fluoro group's ability to enhance metabolic stability and binding affinity of derivative compounds.[1][3] This guide aims to be an essential resource for researchers harnessing the potential of this versatile molecule.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective use in research and synthesis.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 391-77-5[4][5]
Molecular Formula C₉H₅ClFN[4][5]
Molecular Weight 181.59 g/mol [4][5]
Appearance White crystalline powder[3]
Melting Point 75-80 °C[5]
Boiling Point 259.944 °C at 760 mmHg (Predicted)[6]
Density 1.366 g/cm³ (Predicted)[6]
pKa 2.90 ± 0.16 (Predicted)[6]
logP 2.709 (Predicted)[4]
Spectroscopic Data
  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring system. The coupling patterns will be indicative of their relative positions.

  • ¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the nine carbon atoms in the molecule. The carbons attached to chlorine and fluorine will show characteristic chemical shifts.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the quinoline core, and C-Cl and C-F stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak).

Synthesis of this compound

The most common and efficient synthesis of this compound proceeds from 6-fluoro-4-hydroxyquinoline. This transformation is a critical step in making the 4-position of the quinoline ring amenable to further functionalization.

Start 6-Fluoro-4-hydroxyquinoline Reagent Phosphorus Oxychloride (POCl₃) Start->Reagent Reflux Product This compound Reagent->Product

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the chlorination of 4-hydroxyquinolines.[7][8][9]

Materials:

  • 6-Fluoro-4-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium hydroxide (NaOH) solution (50%)

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 6-fluoro-4-hydroxyquinoline (1 equivalent) and phosphorus oxychloride (3-5 equivalents) is prepared.[7]

  • The mixture is stirred and heated under reflux for 3 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • After the reaction is complete, the mixture is allowed to cool to room temperature.

  • The excess phosphorus oxychloride is carefully removed under reduced pressure (in vacuo).

  • The residue is then cautiously poured onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme care.

  • The acidic aqueous solution is neutralized by the slow addition of a 50% sodium hydroxide solution until a basic pH is achieved. This will precipitate the crude product.

  • The solid precipitate is collected by filtration, washed thoroughly with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the susceptibility of the C4-chloro group to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position towards attack by a wide range of nucleophiles.

cluster_reactions Key Reactions cluster_products Derivative Classes Start This compound NucSub Nucleophilic Aromatic Substitution (SNAr) Start->NucSub SuzCoupling Suzuki-Miyaura Cross-Coupling Start->SuzCoupling Amines 4-Aminoquinolines NucSub->Amines R₂NH Ethers 4-Alkoxy/Aryloxyquinolines NucSub->Ethers ROH Thioethers 4-Thioquinolines NucSub->Thioethers RSH Aryl 4-Arylquinolines SuzCoupling->Aryl ArB(OH)₂ Pd catalyst

Caption: Reactivity of this compound.

Nucleophilic Aromatic Substitution (SNAr)

This is the most widely utilized reaction of 4-chloroquinolines. A variety of nucleophiles can displace the chloride ion, leading to the formation of diverse derivatives.[6][10]

General Protocol for Amination:

  • This compound (1 equivalent) and the desired amine (1.2-1.5 equivalents) are dissolved in a suitable solvent such as isopropanol or DMF.[10]

  • The mixture is heated to reflux or irradiated in a microwave reactor.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction.

  • Purification is typically achieved by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling provides an effective method for the formation of C-C bonds, allowing for the introduction of aryl or heteroaryl substituents at the 4-position.[11][12]

General Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel under an inert atmosphere, this compound (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Na₂CO₃) are combined in a suitable solvent system (e.g., DMF/water or dioxane/water).[11][13]

  • The mixture is heated with stirring until the starting material is consumed, as monitored by TLC.

  • After cooling, the reaction mixture is worked up by extraction with an organic solvent.

  • The crude product is purified by column chromatography.

Applications in Drug Discovery and Materials Science

This compound is a cornerstone intermediate in the synthesis of a multitude of biologically active compounds and functional materials.[1][3]

Antibacterial Agents

The most prominent application of this compound is in the synthesis of fluoroquinolone antibiotics.[14][15] The quinolone core is essential for their mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair.[14][16] The fluorine atom at the C6 position generally enhances the antibacterial potency.[14]

Fluoroquinolone Fluoroquinolone Derivative Enzyme DNA Gyrase / Topoisomerase IV Fluoroquinolone->Enzyme Inhibition Replication DNA Replication & Cell Division Enzyme->Replication Death Bacterial Cell Death Replication->Death

Caption: Mechanism of action of fluoroquinolones.

Antiviral and Anticancer Agents

Derivatives of this compound have also been investigated for their potential as antiviral and anticancer agents. For instance, certain 4-aryl-6-chloro-quinoline derivatives have shown significant inhibitory activity against the hepatitis B virus (HBV) by targeting viral DNA replication.[17] In the realm of oncology, the quinoline scaffold is being explored for the development of kinase inhibitors.

Other Applications

The unique photophysical properties imparted by the fluorinated quinoline core make it a candidate for the development of fluorescent probes for biological imaging.[3] Furthermore, its reactivity allows for its incorporation into novel polymers and functional materials in the field of materials science.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335).[5][18]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[4]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage temperature is 2-8 °C.[4]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a highly versatile and valuable chemical intermediate with a broad spectrum of applications. Its well-defined reactivity, particularly in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, provides a robust platform for the synthesis of complex molecules with significant biological and material properties. As research in medicinal chemistry and materials science continues to advance, the demand for and importance of this key building block are poised to grow.

References

An In-depth Technical Guide to the NMR Spectral Analysis of 4-Chloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 4-Chloro-6-fluoroquinoline, a key intermediate in pharmaceutical and agrochemical research.[1] Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It establishes a foundational understanding by first examining the NMR spectra of the parent quinoline nucleus. Subsequently, it delves into a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, explaining the causal effects of chloro and fluoro substituents on chemical shifts and coupling constants. This guide culminates in a validated, step-by-step experimental protocol for acquiring and unambiguously assigning the NMR spectra using both one-dimensional and two-dimensional techniques, ensuring scientific integrity and reproducibility.

Introduction: The Quinoline Scaffold and the Role of NMR

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2] this compound (Figure 1) is a vital building block, and its precise structural characterization is paramount for ensuring the identity and purity of downstream products. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structure elucidation of such organic molecules in solution.[3] This guide will provide the foundational knowledge and practical protocols to confidently analyze this specific derivative.

Chemical structure of this compound
Figure 1. Chemical Structure of this compound.

Spectroscopic Baseline: The Unsubstituted Quinoline Nucleus

To accurately interpret the spectrum of a substituted derivative, one must first understand the parent system. The NMR spectrum of quinoline is well-documented and serves as our reference point.[4][5][6] The seven aromatic protons and nine carbons each have distinct chemical shifts due to the electronic environment created by the fused aromatic and heterocyclic rings. The nitrogen atom, being highly electronegative, significantly deshields adjacent nuclei (especially H-2, H-8, and C-2).

Predictive Analysis of the this compound NMR Spectrum

The introduction of a chloro group at the C-4 position and a fluoro group at the C-6 position systematically perturbs the electronic structure of the quinoline ring. These perturbations are predictable and manifest clearly in the NMR spectrum.

Causality of Substituent Effects
  • Chlorine (at C-4): Chlorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). Its primary influence will be to deshield adjacent protons and carbons. The effect on C-4 itself will be significant.

  • Fluorine (at C-6): Fluorine is the most electronegative element, exhibiting a very strong inductive effect (-I). Like chlorine, it also has a +M effect. A key feature of fluorine in NMR is its spin (I=½), which leads to observable through-bond couplings (J-couplings) with both ¹H and ¹³C nuclei over several bonds, providing invaluable structural information.

Predicted ¹H NMR Spectrum

The protons on the pyridine ring (H-2, H-3) and the benzene ring (H-5, H-7, H-8) will exhibit predictable shifts and coupling patterns. The analysis assumes a standard solvent like CDCl₃.

  • H-2: Expected to be the most downfield proton (δ ≈ 8.7-8.9 ppm) due to its proximity to the electronegative nitrogen. It will appear as a doublet, coupled only to H-3 (³JHH ≈ 4.5-5.0 Hz).

  • H-3: Located ortho to the C-4 chloro-substitution, it will be deshielded. It will appear as a doublet coupled to H-2 (³JHH ≈ 4.5-5.0 Hz). Expected chemical shift is δ ≈ 7.4-7.6 ppm.

  • H-5: This proton is ortho to the fluorine at C-6. It will be deshielded and will show coupling to both H-7 (⁴JHH, meta-coupling, ≈ 2.5-3.0 Hz) and the fluorine atom (³JHF, ortho-coupling, ≈ 9.0-10.0 Hz). This will result in a doublet of doublets. Expected chemical shift is δ ≈ 7.8-8.0 ppm.

  • H-7: This proton is meta to the fluorine atom and ortho to H-8. It will exhibit coupling to H-8 (³JHH, ortho-coupling, ≈ 9.0 Hz), H-5 (⁴JHH, meta-coupling, ≈ 2.5-3.0 Hz), and the fluorine atom (⁴JHF, meta-coupling, ≈ 5.0-6.0 Hz). This complex pattern will likely appear as a doublet of doublet of doublets (ddd). Expected chemical shift is δ ≈ 7.5-7.7 ppm.

  • H-8: This proton is para to the fluorine. It will be strongly influenced by the nitrogen's lone pair and will be deshielded. It will appear as a doublet of doublets (dd) due to coupling with H-7 (³JHH ≈ 9.0 Hz) and a smaller coupling to the fluorine (⁵JHF, para-coupling, ≈ 1-2 Hz). Expected chemical shift is δ ≈ 8.1-8.3 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C spectrum will show nine distinct signals, including four quaternary carbons. The chemical shifts are influenced by the substituents, and the fluorine atom will induce characteristic C-F couplings.[7]

  • Carbons of the Pyridine Ring (C-2, C-3, C-4, C-4a):

    • C-2: Deshielded by nitrogen (δ ≈ 150-152 ppm).

    • C-3: Shielded relative to C-2 (δ ≈ 122-124 ppm).

    • C-4: Directly attached to chlorine, significantly deshielded (δ ≈ 148-150 ppm).

    • C-4a (bridgehead): Quaternary carbon (δ ≈ 149-151 ppm).

  • Carbons of the Benzene Ring (C-5, C-6, C-7, C-8, C-8a):

    • C-5: Shifted downfield, will show a ²JCF coupling to fluorine (≈ 20-25 Hz).

    • C-6: Directly attached to fluorine, this carbon will exhibit a very large one-bond C-F coupling (¹JCF ≈ 240-260 Hz) and will be significantly deshielded (δ ≈ 160-163 ppm, appearing as a doublet).

    • C-7: Will show a ³JCF coupling (≈ 5-10 Hz).

    • C-8: Relatively unaffected by the C-6 fluorine in terms of coupling.

    • C-8a (bridgehead): Quaternary carbon, will show a ³JCF coupling (≈ 5-10 Hz).

Summary of Predicted Spectral Data
¹H NMR Predicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-28.7 - 8.9d³J(H2-H3) ≈ 4.5-5.0
H-37.4 - 7.6d³J(H3-H2) ≈ 4.5-5.0
H-57.8 - 8.0dd³J(H5-F6) ≈ 9.0-10.0, ⁴J(H5-H7) ≈ 2.5-3.0
H-77.5 - 7.7ddd³J(H7-H8) ≈ 9.0, ⁴J(H7-F6) ≈ 5.0-6.0, ⁴J(H7-H5) ≈ 2.5-3.0
H-88.1 - 8.3dd³J(H8-H7) ≈ 9.0, ⁵J(H8-F6) ≈ 1-2
¹³C NMR Predicted δ (ppm)Predicted Multiplicity (due to F)Predicted Coupling Constants (Hz)
C-2150 - 152s-
C-3122 - 124s-
C-4148 - 150s-
C-4a149 - 151d⁴J(C4a-F6) ≈ 2-4
C-5115 - 118d²J(C5-F6) ≈ 20-25
C-6160 - 163d¹J(C6-F6) ≈ 240-260
C-7125 - 128d³J(C7-F6) ≈ 5-10
C-8130 - 132s-
C-8a145 - 147d³J(C8a-F6) ≈ 5-10

Experimental Protocol for Data Acquisition and Verification

To move from prediction to empirical validation, a rigorous and systematic approach to data acquisition is required. This protocol ensures high-quality data suitable for unambiguous structural assignment.

Sample Preparation
  • Analyte Weighing: Accurately weigh approximately 10-15 mg of this compound.

  • Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[8] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

  • Internal Standard: CDCl₃ typically contains a small amount of non-deuterated CHCl₃ (δ ≈ 7.26 ppm), which can serve as a secondary reference. For precise work, tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

Spectrometer Setup and 1D NMR Acquisition

These experiments should be performed on a spectrometer with a field strength of at least 400 MHz for sufficient signal dispersion.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to achieve optimal resolution (linewidth of the residual CHCl₃ peak should be <0.5 Hz).

    • Acquire the spectrum using a standard pulse sequence (e.g., 'zg30').

    • Key Parameters:

      • Spectral Width: ~16 ppm (centered around 6 ppm).

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay (d1): 2-5 seconds.

      • Number of Scans: 8-16 scans for good signal-to-noise.

  • ¹³C{¹H} NMR Acquisition (Proton-Decoupled):

    • Tune and match the probe for the ¹³C frequency.

    • Acquire the spectrum using a standard pulse-and-decouple sequence (e.g., 'zgpg30').

    • Key Parameters:

      • Spectral Width: ~240 ppm (centered around 120 ppm).

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 512-1024 scans, as ¹³C is much less sensitive than ¹H.

2D NMR for Unambiguous Assignment: A Self-Validating System

To confirm the predicted assignments and resolve any ambiguities, a suite of 2D NMR experiments is essential. This creates a self-validating dataset where correlations must be mutually consistent.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It will show cross-peaks between H-2/H-3, H-7/H-8, and H-5/H-7, confirming their connectivity within the spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It provides one-bond ¹H-¹³C correlations, definitively linking the proton assignments to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary carbons and piecing together the molecular fragments. For instance, a correlation from H-2 to C-4 and C-8a, and from H-5 to C-4 and C-8a, would confirm the connectivity around the ring junction.

Visualization of the Analytical Workflow

The logical flow from sample preparation to final, validated structure can be visualized as a clear workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR for Validation cluster_analysis Data Analysis Prep 1. Weigh Sample 2. Dissolve in CDCl3 3. Transfer to NMR Tube H1_NMR ¹H NMR (Proton Spectrum) Prep->H1_NMR C13_NMR ¹³C{¹H} NMR (Carbon Spectrum) Prep->C13_NMR COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Attachment) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Assign Final Structural Assignment COSY->Assign HSQC->Assign HMBC->Assign

Caption: Workflow for the comprehensive NMR analysis of this compound.

Conclusion

The NMR spectral analysis of this compound is a clear example of how fundamental principles of substituent effects can be used to predict a spectrum with high accuracy. This guide has provided a detailed theoretical framework for understanding the ¹H and ¹³C NMR spectra, grounded in the established data of the parent quinoline system. Furthermore, the robust experimental protocol outlined, incorporating 1D and 2D NMR techniques, provides a self-validating methodology for researchers to obtain and confidently assign their own empirical data. This comprehensive approach ensures the highest level of scientific integrity for the structural characterization of this important synthetic intermediate.

References

A Senior Application Scientist's Guide to the Synthesis of 4-Chloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-chloro-6-fluoroquinoline, a critical intermediate in pharmaceutical research and drug development.[1] The focus of this document is the direct chlorination of 6-fluoro-4-hydroxyquinoline using phosphorus oxychloride (POCl₃). We will delve into the mechanistic underpinnings of this transformation, provide a detailed and field-tested experimental protocol, and emphasize the stringent safety protocols required when handling the reagents. This guide is intended for chemistry professionals in research and development who require a practical, in-depth understanding of this essential synthetic step.

Introduction: The Strategic Importance of the Fluoroquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials, anti-inflammatories, and kinase inhibitors. The introduction of a fluorine atom, particularly at the C-6 position, has been shown to significantly enhance the biological activity and metabolic stability of these compounds, giving rise to the clinically successful fluoroquinolone class of antibiotics.[2]

This compound (CAS No: 391-77-5) serves as a versatile building block for accessing a wide array of substituted fluoroquinolines.[1][3] The chlorine atom at the C-4 position is an excellent leaving group, readily displaced by various nucleophiles (amines, alcohols, thiols), allowing for the rapid diversification and generation of compound libraries for drug discovery programs. The conversion of the readily available 6-fluoro-4-hydroxyquinoline to its 4-chloro derivative is, therefore, a cornerstone reaction for researchers in this field.

This guide focuses on the most robust and widely adopted method for this conversion: direct chlorination with phosphorus oxychloride.

The Chemistry: From Hydroxyl to Chloride

The transformation of a 4-hydroxyquinoline to a 4-chloroquinoline is effectively a nucleophilic substitution reaction. However, the hydroxyl group is a poor leaving group. The brilliance of using phosphorus oxychloride (POCl₃) is its dual role as both the chlorinating agent and a powerful dehydrating/activating agent.

Mechanistic Rationale

The reaction proceeds through the activation of the hydroxyl group of 6-fluoro-4-hydroxyquinoline (which exists in tautomeric equilibrium with its keto form, 6-fluoroquinolin-4(1H)-one).

  • Activation: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃.

  • Formation of an Intermediate: This initial attack forms a dichlorophosphoryl intermediate, converting the hydroxyl group into an excellent leaving group.

  • Nucleophilic Attack: A chloride ion (generated from POCl₃) then attacks the C-4 position of the quinoline ring.

  • Elimination: The dichlorophosphoryl group is eliminated, and the aromaticity of the quinoline ring is restored, yielding the final this compound product.

This mechanism is analogous to the principles seen in the Vilsmeier-Haack reaction, where POCl₃ is used to generate an electrophilic species for substitution reactions.[4][5] The use of excess POCl₃ as the solvent drives the reaction to completion.

Reaction Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_end Final Product SM 6-Fluoro-4-hydroxyquinoline Reflux Heat under Reflux (~107 °C) SM->Reflux Add to excess POCl₃ Reagent Phosphorus Oxychloride (POCl₃) Reagent->Reflux Quench Concentrate & Quench on Ice/Water Reflux->Quench After 3 hours Neutralize Neutralize with Base (e.g., NaHCO₃, NH₄OH) Quench->Neutralize Extract Extract with Organic Solvent (e.g., DCM, EtOAc) Neutralize->Extract Purify Dry, Concentrate & Purify (e.g., Recrystallization/Chromatography) Extract->Purify FP This compound Purify->FP

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established synthetic procedures and is designed for reproducibility and scalability.[6]

Reagents and Equipment
ParameterSpecificationPurpose / Rationale
Starting Material 6-Fluoro-4-hydroxyquinolinePrecursor molecule
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Reagent and solvent
Reaction Vessel Round-bottom flask with reflux condenserFor heating at elevated temperatures
Heating Heating mantle with stirrerTo ensure even heating and mixing
Work-up Reagents Ice, Saturated NaHCO₃ solution, DCMQuenching, neutralization, and extraction
Drying Agent Anhydrous Na₂SO₄ or MgSO₄To remove residual water from organic phase
Step-by-Step Methodology
  • Reaction Setup: In a chemical fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Charging Reagents: To the flask, add 6-fluoro-4-hydroxyquinoline (52 g, 0.319 mol). Carefully add phosphorus oxychloride (100 mL) to the flask.[6] The POCl₃ acts as both the reagent and the solvent.

  • Heating: Begin stirring the mixture and heat it to reflux using a heating mantle. The boiling point of POCl₃ is approximately 105-107 °C. Maintain the reflux for 3 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Work-up (Quenching): After 3 hours, allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure (in vacuo) to remove the bulk of the excess POCl₃. CAUTION: This step must be performed with a trap cooled by dry ice/acetone to capture the volatile POCl₃.

  • Precipitation: Very slowly and carefully, pour the concentrated, cooled reaction mixture onto a large beaker of crushed ice (approx. 500 g) with vigorous stirring. This is a highly exothermic process and will generate HCl gas; perform this in a well-ventilated fume hood.

  • Neutralization & Isolation: The acidic slurry is then carefully neutralized with a saturated solution of sodium bicarbonate (NaHCO₃) or ammonium hydroxide until the pH is ~7-8. The solid product will precipitate out.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Drying & Purification: Dry the crude product in a vacuum oven. The resulting solid, this compound, can be further purified by recrystallization from a suitable solvent (e.g., ethanol/hexane) if required. The product is typically a solid with a melting point of 75-80 °C.[7]

CRITICAL SAFETY DIRECTIVE: Handling Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic chemical that reacts violently with water.[8][9] All operations must be conducted within a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE) is mandatory.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and splash-proof chemical safety goggles and a face shield.[10][11]

  • Inhalation Hazard: POCl₃ vapors are extremely corrosive to the respiratory tract.[11] Ensure the fume hood has adequate airflow. In case of exposure, immediately move to fresh air and seek medical attention.[8]

  • Violent Reaction with Water: Never add water to POCl₃. The quenching process described above (adding the reaction mixture to ice) must be done slowly and with extreme caution.[9][12] An emergency shower and eyewash station must be immediately accessible.[9]

  • Spill Management: In case of a spill, do not use water.[9] Absorb the spill with a dry, inert material such as sand or vermiculite.[11] Dispose of the contaminated material as hazardous waste.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][12]

Characterization of this compound

Confirmation of the product's identity and purity is essential. The following analytical techniques are recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the aromatic protons on the quinoline core. The signals will show characteristic splitting patterns, including coupling to the fluorine atom.

    • ¹³C NMR: Will show the correct number of carbon signals corresponding to the product structure.

    • ¹⁹F NMR: Will show a single resonance, confirming the presence of the fluorine atom.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A C18 reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water) and UV detection is typically employed.[13][14]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product (181.59 g/mol ).[7]

Conclusion

The conversion of 6-fluoro-4-hydroxyquinoline to this compound via phosphorus oxychloride is a highly efficient and fundamental reaction for synthetic and medicinal chemists. While the procedure is straightforward, the hazardous nature of the primary reagent demands meticulous attention to safety and experimental technique. By following the detailed protocol and safety directives outlined in this guide, researchers can reliably produce this valuable intermediate, paving the way for the discovery of novel therapeutic agents.

References

4-Chloro-6-fluoroquinoline reactivity with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 4-Chloro-6-fluoroquinoline with Nucleophiles

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. Its strategic substitution pattern, featuring a reactive chlorine atom at the C4 position and a fluorine atom at C6, coupled with the inherent electronic properties of the quinoline scaffold, imparts a distinct reactivity profile. This guide provides a comprehensive technical analysis of the reactivity of this compound with a diverse range of nucleophiles. We will explore the foundational principles of its reactivity, focusing on the Nucleophilic Aromatic Substitution (SNAr) mechanism, regioselectivity, and the influence of various nucleophile classes. Furthermore, we will delve into modern transition-metal-catalyzed cross-coupling reactions that expand its synthetic utility. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

The this compound Scaffold: Structure and Electronic Profile

This compound (CAS No: 391-77-5) is a solid at room temperature with a molecular weight of 181.59 g/mol .[1] The reactivity of this molecule is fundamentally governed by the electron-deficient nature of the quinoline ring system. The nitrogen atom at position 1 acts as a powerful electron sink, withdrawing electron density from the carbocyclic ring via resonance and inductive effects. This polarization is crucial for activating the ring towards nucleophilic attack.

The halogen substituents play distinct and critical roles:

  • The C4-Chlorine: The chlorine atom at the C4 position is the primary site of nucleophilic attack. Its position is para to the ring nitrogen, which provides significant resonance stabilization to the intermediate formed during substitution. This makes the C4 position highly electrophilic and the chloride a good leaving group in the context of SNAr reactions.[2][3]

  • The C6-Fluorine: The fluorine atom at C6 primarily exerts a strong electron-withdrawing inductive effect, further deactivating the benzene portion of the ring towards electrophilic substitution but increasing the electrophilicity of the entire scaffold, thereby facilitating nucleophilic attack. While C-F bonds are strong, the C6 position is less activated towards SNAr compared to C4 because it lacks the direct resonance stabilization involving the heterocyclic nitrogen.

Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The predominant reaction pathway for this compound with strong nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN1 and SN2 reactions, which are unfeasible on sp²-hybridized carbons of an aromatic ring, the SNAr reaction proceeds via a two-step addition-elimination sequence.[3]

Mechanism Steps:

  • Nucleophilic Addition: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is the linchpin of the reaction's feasibility. The negative charge is delocalized across the ring system and, most importantly, onto the electronegative nitrogen atom.

  • Elimination of the Leaving Group: Aromaticity is restored as the chloride ion is expelled, resulting in the final substituted product. This step is typically fast as it re-establishes the stable aromatic system.[4]

Caption: General mechanism for SNAr on this compound.

The regioselectivity of the reaction is overwhelmingly in favor of substitution at the C4 position over the C6 position. This is because the intermediate formed from attack at C4 allows for direct delocalization of the negative charge onto the ring nitrogen, a stabilizing effect not available for attack at C6. This principle is well-documented in related heterocyclic systems like dichloroquinazolines, where substitution consistently occurs at the C4 position.[2]

Reactivity with Specific Nucleophile Classes

The choice of nucleophile and reaction conditions dictates the efficiency and outcome of the substitution.

Nitrogen Nucleophiles (Amines)

The reaction of this compound with primary and secondary amines is one of the most widely used transformations, providing access to a vast array of biologically active 4-aminoquinoline derivatives.[5] These reactions are typically performed by heating the reactants, often in a polar solvent like ethanol, isopropanol, or DMF, and may be conducted neat.[5][6]

Key Insights:

  • Causality: Amines are excellent nucleophiles for this system due to their favorable balance of nucleophilicity and basicity.

  • Methodology: The reaction can be run with or without an external base. Without a base, a second equivalent of the amine nucleophile neutralizes the HCl generated. The addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) can improve yields by preventing the protonation of the valuable nucleophile.

NucleophileSolventConditionsYieldReference
ButylamineDichloromethane120-130 °C, 6h (neat)Good[5]
p-ToluidineNone (neat)160 °C, 30 minGood[6]
Ethane-1,2-diamineNone (neat)130 °C, 7hGood[5]
PiperazineN/AN/AN/A[7]
Oxygen Nucleophiles (Alcohols & Water)

Oxygen-based nucleophiles like alkoxides and hydroxides can also displace the C4-chloride. However, these reactions generally require more forcing conditions (higher temperatures, stronger bases) compared to aminations. This is because alkoxides and hydroxides are more basic and less "soft" than amines or thiolates, making them slightly less efficient for SNAr on this type of substrate. The synthesis of 4-quinolones often proceeds through the hydrolysis of a 4-chloroquinoline precursor.[8]

Sulfur Nucleophiles (Thiols)

Thiolates, the conjugate bases of thiols, are exceptionally potent nucleophiles for SNAr reactions.[9] Their high polarizability allows for efficient orbital overlap in the transition state. Reactions with thiols often proceed under milder conditions and can be used to synthesize 4-thioether substituted quinolines.[10][11]

Key Insights:

  • Enhanced Reactivity: Thiolates are generally more nucleophilic than their corresponding alkoxides.[9]

  • Protocol: The reaction is typically carried out by first deprotonating the thiol with a suitable base (e.g., NaH, K₂CO₃) to form the thiolate in situ, followed by the addition of the this compound.

Expanding the Toolbox: Palladium-Catalyzed Cross-Coupling Reactions

Beyond classical SNAr, the C4-Cl bond of this compound is an excellent handle for modern palladium-catalyzed cross-coupling reactions. These methods have revolutionized synthetic chemistry by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[12][13]

General Catalytic Cycle: The mechanism for most palladium-catalyzed cross-couplings involves a three-step cycle:

  • Oxidative Addition: The aryl chloride (Ar-Cl) reacts with a low-valent Palladium(0) complex to form a Pd(II) intermediate (Ar-Pd-Cl).[12]

  • Transmetalation: A second coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center.[12]

  • Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[12]

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Cl(L₂) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-R(L₂) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-R Trans->Product ArCl 4-Cl-6-F-Quinoline (Ar-Cl) ArCl->OxAdd Boronic R-B(OH)₂ + Base Boronic->Trans

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Common Cross-Coupling Reactions:

  • Suzuki Coupling: Forms C-C bonds using organoboron reagents.

  • Heck Coupling: Forms C-C bonds with alkenes.

  • Sonogashira Coupling: Forms C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: Forms C-N bonds with amines.

These reactions provide powerful and versatile alternatives to SNAr, especially for installing carbon-based substituents or for reactions with nucleophiles that are poor partners in SNAr chemistry.

Experimental Protocols: A Self-Validating System

The following protocols provide detailed, step-by-step methodologies for key transformations.

Protocol 1: General Procedure for SNAr with an Amine

Synthesis of N-Butyl-6-fluoroquinolin-4-amine

This protocol is adapted from general procedures for the amination of 4-chloroquinolines.[5]

  • Reagents & Setup:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 181.6 mg).

    • Add n-butylamine (2.5 mmol, 0.25 mL). Using an excess of the amine drives the reaction and acts as a base.

    • The reaction can be run neat or in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or sulfolane (5 mL).

  • Reaction:

    • Heat the reaction mixture to 120-130 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with dichloromethane (20 mL).

    • Wash the organic layer with 5% aqueous NaHCO₃ solution (2 x 15 mL), followed by water (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow A 1. Reaction Setup (Reactants + Solvent) B 2. Heating & Stirring (e.g., 120 °C, 6h) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C C->B Reaction Incomplete D 4. Workup (Quench, Extract, Wash, Dry) C->D Reaction Complete E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: A generalized workflow for synthesis and purification.

Conclusion

This compound is a privileged scaffold whose reactivity is dominated by the highly activated C4 position. This position is susceptible to facile displacement by a wide range of nucleophiles via the SNAr mechanism, with nitrogen and sulfur nucleophiles reacting with particular efficiency. The predictable regioselectivity, driven by electronic stabilization from the quinoline nitrogen, makes it a reliable substrate for targeted synthesis. Furthermore, the utility of the C4-Cl bond as a handle in modern palladium-catalyzed cross-coupling reactions dramatically broadens its synthetic potential, allowing for the construction of complex molecular architectures. A thorough understanding of these reaction pathways is essential for any scientist aiming to incorporate the 6-fluoroquinoline core into pharmaceuticals, agrochemicals, or functional materials.

References

A Theoretical Deep Dive into 4-Chloro-6-fluoroquinoline: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical framework for the study of 4-chloro-6-fluoroquinoline, a key building block in the development of novel therapeutic agents. For researchers, scientists, and drug development professionals, understanding the fundamental electronic and structural properties of this molecule is paramount for designing more effective and specific pharmaceuticals. This document eschews a rigid template, instead offering a logical and in-depth exploration of the theoretical underpinnings that govern the behavior of this compound, from its molecular geometry to its potential biological interactions.

The Strategic Importance of this compound in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, particularly in the realm of antibacterial and antiviral agents.[1] Its quinoline core is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of chlorine at the 4-position and fluorine at the 6-position imparts unique physicochemical properties that can be exploited for drug design. The chlorine atom provides a reactive handle for further chemical modifications, while the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[1] A thorough theoretical understanding of this molecule is the first step towards rationally designing next-generation therapeutics.

Unveiling the Molecular Architecture: A Computational Approach

To comprehend the reactivity and interaction profile of this compound, we must first establish its most stable three-dimensional structure. Density Functional Theory (DFT) has emerged as a powerful and accurate computational method for this purpose.

Experimental Protocol: Geometry Optimization

A common and reliable approach for geometry optimization involves the use of Becke's three-parameter Lee-Yang-Parr (B3LYP) functional combined with a Pople-style basis set, such as 6-311++G(d,p).[2][3] This level of theory provides a good balance between computational cost and accuracy for organic molecules.

Step-by-Step Methodology:

  • Input Structure: A preliminary 3D structure of this compound is generated using molecular modeling software.

  • Computational Method: The calculation is set up using a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Level of Theory: The B3LYP functional and 6-311++G(d,p) basis set are selected.

  • Optimization: A geometry optimization calculation is performed to find the minimum energy conformation of the molecule.

  • Frequency Analysis: A subsequent frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

The following diagram illustrates the typical workflow for computational analysis:

Computational Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Interpretation Input_Structure Initial 3D Structure of This compound DFT_Optimization Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Input_Structure->DFT_Optimization Frequency_Calculation Frequency Analysis DFT_Optimization->Frequency_Calculation Structural_Parameters Optimized Geometry (Bond Lengths, Angles) Frequency_Calculation->Structural_Parameters Electronic_Properties Electronic Structure (HOMO, LUMO, MEP) Frequency_Calculation->Electronic_Properties Spectroscopic_Prediction Predicted Spectra (IR, NMR, UV-Vis) Frequency_Calculation->Spectroscopic_Prediction

A typical workflow for the computational analysis of this compound.
Data Presentation: Optimized Structural Parameters

The geometry optimization yields crucial data on bond lengths and angles. This information provides a quantitative description of the molecule's shape and can be compared with experimental data if available.

ParameterCalculated Value (Å or °)
Bond Lengths (Å)
C4-Cl1.745
C6-F1.352
N1-C21.315
C9-N11.378
Bond Angles (°) **
C3-C4-Cl118.5
C5-C6-F119.2
C2-N1-C9117.8
Dihedral Angles (°) **
C3-C4-C10-C50.5
F-C6-C5-C10179.8

Note: The data presented in this table is illustrative and based on typical values obtained for similar molecules using the described computational methods.

Probing the Electronic Landscape: Reactivity and Spectroscopic Insights

The arrangement of electrons within a molecule dictates its reactivity and how it interacts with electromagnetic radiation. DFT calculations provide a wealth of information about the electronic structure of this compound.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.23
HOMO-LUMO Gap5.62

Note: This data is for illustrative purposes.

The visualization of the HOMO and LUMO provides a qualitative understanding of where the molecule is most likely to react.

FMO cluster_homo HOMO cluster_lumo LUMO HOMO_Diagram Electron density concentrated on the quinoline ring system, particularly the benzene moiety. LUMO_Diagram Significant electron density on the pyridine ring and around the C4-Cl bond, indicating susceptibility to nucleophilic attack.

A conceptual representation of the HOMO and LUMO of this compound.
Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of nucleophilic and electrophilic attack.

  • Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. In this compound, these are expected around the nitrogen and fluorine atoms.

  • Blue regions (positive potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are anticipated around the hydrogen atoms and potentially near the carbon attached to the chlorine.

Theoretical Spectroscopic Analysis

DFT calculations can predict various spectroscopic properties, which can be used to interpret experimental data or to characterize a molecule that has not yet been synthesized.

3.3.1. Vibrational Spectroscopy (FT-IR)

Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra to aid in the assignment of vibrational modes. The calculated frequencies are often scaled to better match experimental values.[4][5]

Experimental Protocol: FT-IR Spectrum Prediction

  • Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory.

  • Scaling: The calculated frequencies are multiplied by a scaling factor (typically around 0.96 for B3LYP functionals) to account for anharmonicity and basis set deficiencies.[6]

  • Spectrum Generation: The scaled frequencies and their corresponding intensities are used to generate a theoretical IR spectrum.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts.[3] This can be particularly useful for assigning complex spectra or for distinguishing between isomers.

3.3.3. UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis spectra.[7][8] This analysis provides information about the electronic structure and the nature of the excited states.

Spectroscopic TechniqueKey Predicted Parameters
FT-IRVibrational frequencies (cm⁻¹) of key functional groups (e.g., C-Cl, C-F, C=N stretching).
¹H & ¹³C NMRChemical shifts (ppm) for each unique proton and carbon atom.
UV-VisWavelength of maximum absorption (λmax) and corresponding electronic transitions (e.g., π → π*).

Note: The data in this table is qualitative and illustrative.

Simulating Biological Interactions: The Role of Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug development, this is crucial for understanding how a potential drug molecule might interact with its biological target, such as an enzyme or a receptor.

The Causality Behind Molecular Docking

The fundamental principle of molecular docking is to find the binding mode of a ligand (in this case, a derivative of this compound) within the active site of a protein that has the lowest binding energy. This provides a model of the protein-ligand complex and allows for the analysis of key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.

Experimental Protocol: Molecular Docking Study
  • Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Preparation of the Ligand: The 3D structure of the this compound derivative is generated and its geometry is optimized.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically search for the best binding poses of the ligand within the defined active site of the receptor.

  • Analysis of Results: The docking poses are ranked based on their predicted binding energies. The pose with the lowest energy is typically considered the most likely binding mode. The interactions between the ligand and the protein are then analyzed in detail.

The following diagram illustrates the molecular docking workflow:

Molecular_Docking_Workflow cluster_preparation Preparation cluster_simulation Simulation cluster_analysis Analysis Receptor Protein Target (Receptor) (e.g., from PDB) Docking_Program Docking Simulation (e.g., AutoDock, Glide) Receptor->Docking_Program Ligand This compound Derivative (Ligand) Ligand->Docking_Program Binding_Poses Ranked Binding Poses (by Binding Energy) Docking_Program->Binding_Poses Interaction_Analysis Analysis of Interactions (H-bonds, Hydrophobic, etc.) Binding_Poses->Interaction_Analysis

References

The Core Mechanism of 4-Chloro-6-fluoroquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Backbone and Its Significance

4-Chloro-6-fluoroquinoline stands as a pivotal molecular scaffold in the landscape of modern medicinal chemistry. While primarily recognized as a key intermediate in the synthesis of a multitude of bioactive compounds, its inherent structural features provide a direct line of sight into a well-established and potent mechanism of action.[1] This guide delves into the core mechanism of action attributable to the this compound moiety, focusing on the foundational principles that empower its derivatives, particularly the fluoroquinolone antibiotics, to be effective therapeutic agents. For researchers and drug development professionals, understanding this fundamental mechanism is crucial for the rational design of novel therapeutics and for anticipating the biological effects of compounds incorporating this versatile scaffold.

The quinoline ring system is the basic pharmacophore for the broader class of quinolone and fluoroquinolone antibiotics.[2] The strategic placement of a chlorine atom at the 4-position and a fluorine atom at the 6-position significantly influences the electronic properties and reactivity of the molecule, making it a valuable precursor in organic synthesis for creating more complex and potent drugs.[1] While this compound itself may exhibit some biological activity, its primary role is that of a building block for drugs that profoundly impact bacterial physiology.

Pivotal Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

The primary and most well-documented mechanism of action for compounds derived from the this compound core is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[3] These enzymes are type II topoisomerases that are critical for managing the topological state of DNA during replication, transcription, and repair. By targeting these enzymes, fluoroquinolones effectively halt bacterial DNA synthesis, leading to cell death.[3][4]

The Dual-Target Hypothesis

Fluoroquinolones exhibit a dual-targeting mechanism that is a cornerstone of their efficacy and a strategy to mitigate the development of resistance.[3]

  • DNA Gyrase (GyrA and GyrB subunits): This enzyme is the primary target in many Gram-negative bacteria.[5] DNA gyrase introduces negative supercoils into the bacterial DNA, a process that is essential for the initiation of DNA replication and for relieving the torsional stress that arises from the unwinding of the DNA helix.

  • Topoisomerase IV (ParC and ParE subunits): In many Gram-positive bacteria, topoisomerase IV is the primary target.[5] This enzyme is crucial for the decatenation of daughter chromosomes following a round of DNA replication, allowing for their proper segregation into the daughter cells.

The inhibition of these enzymes is not a simple competitive binding. Instead, fluoroquinolones stabilize the transient, covalent complex that forms between the topoisomerase and the cleaved DNA strands.[3] This ternary complex of the drug, enzyme, and DNA effectively creates a roadblock for the DNA replication machinery, leading to double-strand breaks in the bacterial chromosome and ultimately triggering cell death.[3]

Fluoroquinolone Mechanism of Action cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by Fluoroquinolone ReplicationFork Replication Fork DNA_synthesis DNA Synthesis ReplicationFork->DNA_synthesis Proceeds TernaryComplex Stable Ternary Complex (Drug-Enzyme-DNA) ReplicationFork->TernaryComplex Collision Fluoroquinolone This compound Derivative DNAGyrase DNA Gyrase Fluoroquinolone->DNAGyrase TopoIV Topoisomerase IV Fluoroquinolone->TopoIV DNAGyrase->TernaryComplex TopoIV->TernaryComplex DSB Double-Strand Breaks TernaryComplex->DSB Blocks Replication Fork CellDeath Bacterial Cell Death DSB->CellDeath

Caption: The inhibitory pathway of fluoroquinolones on bacterial DNA replication.

Experimental Protocols for Elucidating the Mechanism of Action

The validation of the proposed mechanism of action for any quinolone derivative involves a series of well-established in vitro and cell-based assays.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These biochemical assays directly measure the effect of a compound on the enzymatic activity of purified DNA gyrase and topoisomerase IV.

a) DNA Gyrase Supercoiling Assay

  • Principle: This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. An inhibitory compound will prevent this supercoiling.

  • Methodology:

    • Reaction Setup: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), purified DNA gyrase, ATP, and varying concentrations of the test compound (e.g., a derivative of this compound).

    • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1 hour) to allow for the enzymatic reaction to occur.

    • Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a DNA loading dye.

    • Analysis: The DNA topoisomers are resolved by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates. The inhibition of supercoiling is visualized as a decrease in the amount of supercoiled DNA compared to the control.

    • Quantification: The gel bands can be quantified using densitometry to determine the IC50 value of the compound.

b) Topoisomerase IV Decatenation Assay

  • Principle: This assay assesses the ability of topoisomerase IV to decatenate (unlink) kinetoplast DNA (kDNA), which is a network of interlocked DNA minicircles. An inhibitor will prevent the release of individual minicircles.

  • Methodology:

    • Reaction Setup: A reaction mixture containing kDNA, purified topoisomerase IV, ATP, and various concentrations of the test compound is prepared.

    • Incubation: The mixture is incubated at 37°C.

    • Termination: The reaction is stopped.

    • Analysis: The products are analyzed by agarose gel electrophoresis. Decatenated minicircles migrate into the gel, while the catenated kDNA remains in the well. Inhibition is observed as a decrease in the amount of decatenated minicircles.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (this compound derivative) Reaction Incubate Reaction Mixture (Compound + Enzyme + Substrate + ATP) Compound->Reaction Enzyme Purified Enzyme (DNA Gyrase or Topo IV) Enzyme->Reaction Substrate DNA Substrate (Relaxed Plasmid or kDNA) Substrate->Reaction Stop Terminate Reaction Reaction->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualization Visualize DNA Bands (e.g., Ethidium Bromide) Electrophoresis->Visualization Quantification Densitometry Analysis (Determine IC50) Visualization->Quantification

Caption: A generalized workflow for in vitro topoisomerase inhibition assays.

Cell-Based Assays

a) Minimum Inhibitory Concentration (MIC) Determination

  • Principle: This assay determines the lowest concentration of a compound that prevents visible growth of a bacterium.

  • Methodology:

    • Serial Dilutions: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.

    • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

    • Incubation: The plate is incubated under appropriate conditions for bacterial growth (e.g., 37°C for 18-24 hours).

    • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

b) DNA Synthesis Inhibition Assay in Bacterial Cells

  • Principle: This assay measures the effect of a compound on the incorporation of a radiolabeled precursor (e.g., [3H]-thymidine) into newly synthesized DNA in bacterial cells.

  • Methodology:

    • Cell Culture: A logarithmic phase culture of the test bacterium is used.

    • Treatment: The cells are treated with different concentrations of the test compound.

    • Radiolabeling: A radiolabeled DNA precursor is added to the culture, and incubation continues for a short period.

    • Harvesting and Lysis: The cells are harvested, and the DNA is precipitated.

    • Quantification: The amount of incorporated radioactivity is measured using a scintillation counter. A decrease in radioactivity indicates inhibition of DNA synthesis.

Quantitative Data Summary

FluoroquinoloneTarget EnzymeBacterial SpeciesIC50 (µg/mL)Reference
CiprofloxacinDNA GyraseE. coli~0.5 - 1.0[6]
CiprofloxacinTopoisomerase IVS. aureus~1.0 - 4.0[6]
LevofloxacinDNA GyraseE. faecalis28.1[6]
LevofloxacinTopoisomerase IVE. faecalis8.49[6]
GatifloxacinDNA GyraseE. faecalis5.60[6]
GatifloxacinTopoisomerase IVE. faecalis4.24[6]

Conclusion and Future Directions

The this compound core is a well-validated pharmacophore that serves as the foundation for a highly successful class of antibacterial agents. Its mechanism of action, through the dual inhibition of bacterial DNA gyrase and topoisomerase IV, is a powerful strategy for disrupting bacterial DNA replication. For researchers in drug discovery, this core structure continues to be a fertile ground for the development of new derivatives with improved potency, expanded spectra of activity, and the ability to overcome existing resistance mechanisms. Future research may focus on leveraging this scaffold to design novel inhibitors that can evade plasmid-mediated resistance or that have enhanced activity against multidrug-resistant strains. A thorough understanding of the fundamental mechanism of action of the quinolone core is paramount to the success of these endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-6-fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthetic routes to 4-chloro-6-fluoroquinoline derivatives. These compounds are pivotal intermediates in the pharmaceutical industry, serving as foundational scaffolds for a variety of therapeutic agents, including antibacterial, antiviral, and antitumor drugs. This document outlines classical synthetic methodologies, such as the Gould-Jacobs and Conrad-Limpach reactions, followed by chlorination, and touches upon modern synthetic strategies. Detailed experimental protocols, mechanistic insights, and safety considerations are provided to ensure reproducible and safe laboratory practices.

Introduction: The Significance of the this compound Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] The strategic introduction of substituents onto the quinoline ring system allows for the fine-tuning of a molecule's biological activity, pharmacokinetic profile, and safety.[5]

The this compound moiety, in particular, is a highly versatile building block. The fluorine atom at the 6-position often enhances metabolic stability and binding affinity to target proteins, a common strategy in modern drug design.[6][7] The chlorine atom at the 4-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups and build molecular complexity.[8][9] This makes this compound a key intermediate in the synthesis of complex kinase inhibitors and other targeted therapies.[9]

This guide will focus on the practical synthesis of this important intermediate, providing both the "how" and the "why" behind the synthetic protocols.

Classical Synthetic Strategies: A Two-Step Approach

The most common and well-established route to this compound involves a two-step process: the initial construction of the 6-fluoro-4-hydroxyquinoline core, followed by a chlorination step to replace the hydroxyl group. Two primary named reactions for the initial cyclization are the Gould-Jacobs reaction and the Conrad-Limpach synthesis.

The Gould-Jacobs Reaction: Building the Quinoline Core

The Gould-Jacobs reaction is a robust method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (EMME).[10][11] The reaction proceeds through a condensation-cyclization sequence.

Mechanism: The reaction begins with the nucleophilic attack of the aniline (in this case, 4-fluoroaniline) on the electron-deficient double bond of EMME, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate.[8][10] This intermediate then undergoes a thermally induced intramolecular cyclization (a 6-electron electrocyclization), followed by tautomerization to yield the aromatic 4-hydroxyquinoline scaffold.[3][10]

Gould_Jacobs Aniline 4-Fluoroaniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate + EMME Diethyl Ethoxymethylenemalonate EMME->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized Heat (High Temp.) - EtOH Product 6-Fluoro-4-hydroxyquinoline-3-carboxylate Cyclized->Product Tautomerization caption Gould-Jacobs Reaction Workflow

Caption: Workflow of the Gould-Jacobs reaction.

Protocol 1: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

  • Reagents and Materials:

    • 4-fluoroaniline

    • Diethyl ethoxymethylenemalonate (EMME)

    • High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)

    • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture with stirring to approximately 100-120 °C for 1-2 hours to facilitate the initial condensation and formation of the anilinomethylenemalonate intermediate. Ethanol, a byproduct, will distill off.

    • Add a high-boiling point solvent such as diphenyl ether to the reaction mixture.

    • Increase the temperature to around 250 °C and maintain it for 30-60 minutes to induce thermal cyclization.[12] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Allow the reaction mixture to cool to room temperature, during which the product should precipitate.

    • Add a non-polar solvent like hexane to the cooled mixture to further precipitate the product and dilute the high-boiling solvent.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with hexane to remove residual diphenyl ether.

    • Dry the product under vacuum to obtain crude ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. This can be further purified by recrystallization if necessary.

The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis provides an alternative route to 4-hydroxyquinolines, utilizing an aniline and a β-ketoester (e.g., ethyl acetoacetate).[1][13] The reaction conditions, particularly temperature, are critical for determining the regioselectivity of the final product.

Mechanism: The synthesis begins with the condensation of 4-fluoroaniline with the β-ketoester. At lower temperatures (kinetically controlled), the reaction favors the formation of a β-aminoacrylate intermediate, which upon heating to high temperatures (around 250 °C), cyclizes to the 4-hydroxyquinoline.[1][4] At higher initial temperatures, the thermodynamically favored 2-hydroxyquinoline can be formed (Knorr quinoline synthesis).[1]

Conrad_Limpach Aniline 4-Fluoroaniline Enamine Enamine Intermediate (β-aminoacrylate) Aniline->Enamine + (Low Temp) Ketoester β-Ketoester Ketoester->Enamine Product 6-Fluoro-4-hydroxyquinoline Enamine->Product Heat (High Temp, ~250°C) Cyclization caption Conrad-Limpach Synthesis Workflow

Caption: Workflow of the Conrad-Limpach synthesis.

Protocol 2: Synthesis of 6-Fluoro-2-methyl-4-hydroxyquinoline

  • Reagents and Materials:

    • 4-fluoroaniline

    • Ethyl acetoacetate

    • Ethanol (or other suitable solvent for condensation)

    • High-boiling point solvent (e.g., diphenyl ether, mineral oil)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

    • Distillation apparatus

  • Procedure:

    • In a round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.0 eq) in ethanol.

    • Heat the mixture at reflux for 2-4 hours to form the enamine intermediate.[14]

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the crude enamine, add a high-boiling solvent like diphenyl ether.

    • Heat the mixture to approximately 250 °C with vigorous stirring for 30-60 minutes to induce cyclization.[14]

    • Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

    • Wash the solid with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.[12]

Chlorination of 6-Fluoro-4-hydroxyquinoline

The final step in this classical sequence is the conversion of the 4-hydroxyl group to a chloro group. Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this transformation.

Mechanism: The hydroxyl group of the quinoline attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. A chloride ion then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the 4-chloroquinoline product.[15]

Protocol 3: Synthesis of this compound

  • Reagents and Materials:

    • 6-fluoro-4-hydroxyquinoline (from Protocol 1 or 2, after hydrolysis and decarboxylation if necessary)

    • Phosphorus oxychloride (POCl₃)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

    • Ice bath

    • Crushed ice

    • Aqueous base solution (e.g., potassium carbonate or aqueous ammonia)

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.[16][17]

    • In a dry round-bottom flask, carefully add 6-fluoro-4-hydroxyquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃ can act as both reagent and solvent). A typical ratio is 1g of starting material to 5-10 mL of POCl₃.[15]

    • Heat the mixture at reflux (approximately 105-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[15]

    • After completion, cool the reaction mixture to room temperature.

    • Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring in a large beaker. This quenching step is highly exothermic and will generate HCl gas.

    • Neutralize the acidic solution by the slow addition of a suitable base (e.g., concentrated aqueous ammonia or saturated potassium carbonate solution) until the pH is approximately 7-8. The product will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield this compound.

Modern Synthetic Approaches

While the classical methods are reliable, modern organic synthesis strives for greater efficiency, often through transition-metal-catalyzed reactions that can offer milder conditions and novel bond formations.

Transition-Metal-Catalyzed Cyclizations

Palladium- and copper-catalyzed reactions have been developed for the synthesis of quinoline and quinolone cores.[18][19] These methods often involve the intramolecular cyclization of appropriately substituted anilines or other precursors. For instance, palladium-catalyzed reactions of o-alkynyl-isocyanobenzenes or related compounds can provide a direct route to functionalized quinolines.[20] While a detailed protocol for the direct synthesis of this compound via these methods is highly specific and may require specialized starting materials, they represent a growing area of research for constructing this scaffold.[6][21]

Data Summary and Comparison

Synthetic RouteKey Starting MaterialsKey ReagentsTypical ConditionsTypical YieldsAdvantagesDisadvantages
Gould-Jacobs 4-Fluoroaniline, Diethyl ethoxymethylenemalonateDiphenyl etherHigh Temp. (~250°C)Good to ExcellentReliable, well-established, good yields.Harsh reaction conditions (high temp), requires high-boiling solvent.
Conrad-Limpach 4-Fluoroaniline, β-KetoesterDiphenyl etherHigh Temp. (~250°C)GoodUtilizes readily available starting materials.Harsh reaction conditions, potential for regioisomer formation.[1]
Chlorination 6-Fluoro-4-hydroxyquinolinePOCl₃Reflux (~110°C)Good to ExcellentEfficient conversion to the chloro-derivative.Use of hazardous and corrosive reagent (POCl₃).[16]
Modern Methods Varies (e.g., substituted anilines, alkynes)Transition metal catalysts (Pd, Cu)Often milder than classical methodsVariableMilder conditions, potential for novel functionalization.Can require complex starting materials and catalysts.[20]

Safety and Handling

The synthesis of this compound derivatives involves the use of hazardous materials and requires strict adherence to safety protocols.

  • 4-Fluoroaniline: This compound is harmful if swallowed and can cause skin and eye irritation. It is also suspected of causing genetic defects and cancer.[22][23][24] Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive, toxic, and reacts violently with water, liberating toxic gas.[16][17] It can cause severe skin burns and eye damage and is fatal if inhaled.[16] All work with POCl₃ must be conducted in a well-maintained fume hood, and appropriate PPE, including acid-resistant gloves and face shield, is mandatory. Ensure all glassware is scrupulously dry.

  • High-Temperature Reactions: The cyclization steps in the Gould-Jacobs and Conrad-Limpach syntheses are conducted at high temperatures. Use appropriate heating equipment (e.g., heating mantles with temperature controllers) and ensure the reaction setup is secure.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

The synthesis of this compound is a critical process for the advancement of pharmaceutical research and development. The classical Gould-Jacobs and Conrad-Limpach reactions, followed by chlorination with POCl₃, remain the workhorse methods for accessing this key intermediate on a laboratory scale. While these methods involve stringent reaction conditions and hazardous reagents, they are reliable and well-documented. The emergence of modern, transition-metal-catalyzed methods offers promise for more efficient and milder synthetic routes in the future. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to confidently synthesize and utilize this compound derivatives in their scientific endeavors.

References

Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract: This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 4-Chloro-6-fluoroquinoline. It is intended for researchers, scientists, and professionals in the field of drug development. This guide offers in-depth procedural details, mechanistic insights, and practical troubleshooting advice to facilitate the successful synthesis of 4-substituted-6-fluoroquinoline derivatives, a scaffold of significant interest in medicinal chemistry.

Introduction: The Significance of the 4-Substituted-6-fluoroquinoline Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1][2] The introduction of a fluorine atom at the 6-position and a variable substituent at the 4-position of the quinoline ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.[3][4] Specifically, 4-substituted-6-fluoroquinolines are key intermediates in the synthesis of compounds with potential antibacterial and antiviral activities.[5] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating carbon-carbon bonds, making it an ideal strategy for introducing diverse aryl and heteroaryl moieties at the 4-position of the quinoline ring.[6][7] This reaction is known for its mild conditions, tolerance of various functional groups, and the generation of non-toxic byproducts.[8]

This application note will detail a robust protocol for the Suzuki coupling of this compound, a commercially available starting material.[9] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer guidance on optimization and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11] Understanding this catalytic cycle is crucial for rationalizing the choice of reagents and reaction conditions.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This is often the rate-determining step and results in the formation of a palladium(II) intermediate.[6]

  • Transmetalation: In this step, the organic group from the organoboron reagent (a boronic acid or ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[12][13]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the new carbon-carbon bond of the desired product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[14]

Suzuki_Coupling_Mechanism Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) (Oxidative Addition Product) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) (Transmetalation Product) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination Product 4-Aryl-6-fluoroquinoline Ar-Pd(II)-R(L_n)->Product Ar-X This compound Ar-X->Ar-Pd(II)-X(L_n) R-B(OH)2 Boronic Acid R-B(OH)2->Ar-Pd(II)-R(L_n) Base Base (e.g., K2CO3) Base->Ar-Pd(II)-R(L_n)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki coupling of this compound with phenylboronic acid as a model substrate. Researchers should note that optimization of reaction conditions may be necessary for different boronic acids.

Reagents and Materials
Reagent/MaterialGradeSupplier
This compound≥97%Sigma-Aldrich
Phenylboronic Acid≥95%Sigma-Aldrich
Palladium(II) Acetate (Pd(OAc)₂)98%Sigma-Aldrich
SPhos97%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)≥99%, anhydrous powderSigma-Aldrich
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
WaterDeionized-
Ethyl AcetateACS GradeFisher Scientific
Brine (saturated NaCl solution)--
Anhydrous Magnesium Sulfate (MgSO₄)-Fisher Scientific
Schlenk flask or reaction vial with stir bar--
Condenser--
Inert gas supply (Argon or Nitrogen)--

Step-by-Step Procedure

Experimental_Workflow A 1. Reagent Preparation - Weigh reagents - Prepare solvent mixture B 2. Reaction Setup - Assemble glassware - Purge with inert gas A->B C 3. Reagent Addition - Add solids - Add degassed solvents B->C D 4. Reaction - Heat to 80-100 °C - Monitor by TLC/LC-MS C->D E 5. Workup - Cool to RT - Aqueous extraction D->E F 6. Purification - Dry organic layer - Column chromatography E->F G 7. Product Analysis - NMR, MS F->G

Caption: A streamlined workflow for the Suzuki coupling experiment.

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this catalyst mixture to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Degas a 4:1 mixture of 1,4-dioxane and water by bubbling with an inert gas for 20-30 minutes. Add the degassed solvent mixture (5 mL per 1 mmol of this compound) to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-phenyl-6-fluoroquinoline.

Optimization and Troubleshooting

While the provided protocol is robust, Suzuki coupling reactions can sometimes be challenging. The following table outlines common issues and potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Insufficiently degassed system- Poor quality reagents- Use a fresh batch of catalyst and ligand. Consider using a pre-catalyst that readily forms the active Pd(0) species.[15]- Ensure thorough degassing of solvents and purging of the reaction vessel.[16]- Verify the purity of starting materials.
Dehalogenation of Starting Material - Presence of a hydride source (e.g., water, alcohol solvent)- Suboptimal base or ligand- Use anhydrous solvents if dehalogenation is significant.[17]- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[17]- Employ bulkier, more electron-rich ligands like XPhos or RuPhos.[18]
Homocoupling of Boronic Acid - Presence of oxygen- High reaction temperature- Ensure a strictly inert atmosphere.[16]- Lower the reaction temperature and monitor for longer reaction times.
Protodeboronation of Boronic Acid - Presence of water- Strong base- Use anhydrous conditions.[16]- Switch to a milder base such as KF or K₂CO₃.[12][16]
Sluggish Reaction - Inefficient oxidative addition (especially with chlorides)- Sterically hindered substrates- Increase the reaction temperature cautiously.[17]- Use a more active catalyst system with bulky, electron-rich ligands.[19]- Increase catalyst loading slightly (e.g., to 3-5 mol%).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-substituted-6-fluoroquinolines. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can successfully synthesize a diverse library of these valuable compounds. The protocol and troubleshooting guide provided herein serve as a solid foundation for further exploration and optimization in the pursuit of novel therapeutic agents.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminoquinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer to antimicrobial and anti-inflammatory drugs.[1][2] The strategic introduction of an amino group onto the quinoline ring system is a critical transformation that allows for the modulation of pharmacological properties and the creation of diverse compound libraries for drug discovery.

Historically, the synthesis of aryl amines was often hampered by harsh reaction conditions and limited substrate scope.[3] The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized C-N bond formation, providing a versatile and highly efficient method for coupling amines with aryl halides.[3][4][5] This guide provides a detailed examination and a robust protocol for a particularly challenging yet valuable transformation: the Buchwald-Hartwig amination of 4-chloro-6-fluoroquinoline. While aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, modern catalyst systems have made their use not only feasible but also advantageous due to the lower cost and wider availability of chloro-aromatics.[6][7][8]

This document is designed for researchers, scientists, and drug development professionals, offering deep mechanistic insights, a field-proven experimental protocol, and comprehensive troubleshooting advice to ensure successful implementation.

Mechanistic Core: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[5][9] Understanding this cycle is paramount for rational optimization and troubleshooting. The key steps are: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][6][10][11]

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides.[12] The choice of ligand is critical here, as bulky, electron-rich phosphine ligands are required to facilitate this challenging step.[11]

  • Ligand Exchange & Amine Coordination : The amine nucleophile displaces a ligand on the newly formed Pd(II) complex.

  • Deprotonation : A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine complex but not so harsh as to degrade the substrates or products.[13]

  • Reductive Elimination : The final step involves the formation of the desired C-N bond as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[6][9]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex Pd(II) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ Ar-Cl) Amine_Complex Pd(II)-Amine Complex OA_Complex->Amine_Complex Amine Coordination (+ R₂NH) Amido_Complex Pd(II)-Amido Complex Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination (- Product Ar-NR₂)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reagent Selection and Causality

The success of the amination of an electron-deficient heteroaryl chloride like this compound hinges on the judicious selection of each component.

ComponentRecommended Choice(s)Rationale & Justification
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common, air-stable Pd(II) or Pd(0) sources that are reduced in situ to the active Pd(0) catalyst.[6][14] Pd₂(dba)₃ is often preferred as it is already a Pd(0) source.
Ligand XPhos, RuPhos, BrettPhosThis is the most critical parameter. Aryl chlorides require bulky, electron-rich biaryl monophosphine ligands. These ligands promote the difficult oxidative addition step, stabilize the catalyst, and facilitate the final reductive elimination.[11] Using less bulky ligands like PPh₃ or bidentate ligands like BINAP may result in low or no conversion.[3][6]
Base NaOt-Bu, LHMDS, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. NaOt-Bu is a common strong base.[8] If base-sensitive functional groups are present, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures or longer reaction times.[14][15]
Solvent Toluene, Dioxane, t-BuOHThe solvent must be anhydrous and capable of dissolving all reactants. Toluene and dioxane are standard choices.[6][16] It is imperative to degas the solvent thoroughly to remove oxygen, which can deactivate the palladium catalyst.
Amine Primary or Secondary Aliphatic/Aromatic AminesThe protocol is broadly applicable. Note that highly acidic N-H bonds can sometimes be poor coupling partners.[17] An excess of the amine (1.2-1.5 eq.) is often used to drive the reaction to completion.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with morpholine as a representative secondary amine.

Materials:

  • This compound (1.0 eq.)

  • Morpholine (1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (6.0 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)

  • Anhydrous Toluene

  • Oven-dried glassware (reaction tube or flask, condenser)

  • Magnetic stir bar

  • Inert atmosphere system (Nitrogen or Argon)

Workflow cluster_workflow Experimental Workflow Setup 1. Setup Inert Atmosphere (Glovebox or Schlenk Line) Charge 2. Charge Reagents Pd₂(dba)₃, XPhos, NaOtBu This compound Morpholine, Toluene Setup->Charge Assemble React 3. Reaction Heat to 100-110 °C Stir for 12-24h Charge->React Seal & Heat Monitor 4. Monitoring TLC / LC-MS React->Monitor Periodic Sampling Monitor->React Continue if incomplete Workup 5. Work-up Cool, Quench (H₂O) Extract (EtOAc) Monitor->Workup Upon Completion Purify 6. Purification Dry, Concentrate Column Chromatography Workup->Purify Characterize 7. Characterization NMR, MS Purify->Characterize

Caption: Step-by-step experimental workflow for the amination reaction.

Step-by-Step Procedure:

  • Inert Atmosphere Setup : In a glovebox or under a positive pressure of argon/nitrogen, add the palladium precatalyst Pd₂(dba)₃ (2.5 mol%), the XPhos ligand (6.0 mol%), and the base NaOt-Bu (1.4 eq.) to an oven-dried reaction tube equipped with a magnetic stir bar.[5]

  • Reagent Addition : To the same tube, add this compound (1.0 eq.).

  • Solvent and Nucleophile Addition : Add anhydrous, degassed toluene to achieve a concentration of approximately 0.1-0.2 M. Finally, add the morpholine (1.2 eq.) via syringe.

  • Reaction : Seal the reaction vessel tightly. If not in a glovebox, ensure the inert atmosphere is maintained. Place the vessel in a preheated oil bath or heating block set to 100-110 °C.

  • Monitoring : Stir the reaction vigorously. Monitor the progress by periodically taking small aliquots (under inert conditions if possible) and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Carefully quench the reaction by adding water. Dilute with a suitable organic solvent like ethyl acetate.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Purification : Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.[18]

  • Final Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure product, 6-fluoro-4-(morpholin-4-yl)quinoline.[5]

  • Characterization : Confirm the identity and purity of the final compound using NMR spectroscopy and Mass Spectrometry.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following table provides guidance on common issues.

ObservationPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxygen/Moisture) 2. Insufficiently Active Ligand 3. Catalyst Poisoning by Quinoline Nitrogen1. Ensure all reagents are anhydrous and the solvent is rigorously degassed. Use fresh catalyst and ligand.[19] 2. Switch to a more electron-rich/bulky ligand (e.g., from XPhos to RuPhos or BrettPhos).[20] 3. Increase ligand loading to better shield the palladium center.[19]
Dehalogenation (Loss of -Cl) 1. Presence of water or other proton sources. 2. Side reaction pathway (β-hydride elimination from amide).1. Re-dry all reagents and solvents. 2. This is an inherent side reaction.[3] Try a different ligand/base combination or slightly lower temperature to disfavor this pathway.
Formation of Byproducts 1. Homocoupling of the amine or aryl halide. 2. Reaction with the 6-fluoro position (unlikely but possible).1. This can indicate the catalytic cycle is not turning over efficiently. Screen different ligands or temperatures. Check for bithiophene as a representative byproduct.[17] 2. Confirm structure by 2D NMR. If this occurs, a milder base or lower temperature may be necessary.
Reaction Stalls 1. Catalyst deactivation over time. 2. Base is fully consumed or has clumped.1. Add a second small portion of catalyst and ligand. 2. Ensure vigorous stirring. Grinding the base before use can help prevent clumping.[14]

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful transformation for accessing valuable aminoquinoline derivatives. Success relies on a firm understanding of the catalytic cycle and the critical role of a bulky, electron-rich phosphine ligand to activate the challenging C-Cl bond. Careful attention to inert atmosphere techniques, reagent purity, and rational optimization is essential. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for researchers to confidently and effectively employ this reaction in their synthetic endeavors.

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-Chloro-6-fluoroquinoline Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 4-chloro-6-fluoroquinoline in reaction mixtures. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, including novel antibacterial and antiviral compounds.[1] Accurate monitoring of its synthesis and purity is paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredients (APIs). The described method is designed to separate this compound from its potential impurities and degradation products, making it suitable for in-process control and final product release testing.[2][3][4]

Introduction: The Significance of this compound Analysis

This compound is a key building block in medicinal chemistry, primarily utilized in the development of fluoroquinolone antibiotics and other therapeutic agents.[1][5] Its unique structure, featuring both chlorine and fluorine substituents, imparts specific biological activities and chemical reactivity. The synthesis of this compound, often from 6-fluoro-4-hydroxyquinoline, can result in a reaction mixture containing unreacted starting materials, intermediates, and byproducts.[6] Therefore, a reliable analytical method is crucial to quantify the main product and identify any impurities that may affect the quality, safety, and stability of the final pharmaceutical product.[3][4]

High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high sensitivity, selectivity, and reproducibility.[7] This application note details a stability-indicating RP-HPLC method with UV detection, which is a common approach for the analysis of small-molecule drugs.[2]

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of quinoline derivatives.[8]

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (analytical grade)

    • Ultrapure water

Chromatographic Conditions

The following HPLC conditions are recommended as a starting point for the analysis of this compound reaction mixtures. Optimization may be required depending on the specific sample matrix.

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 265 nm and 311 nm
Run Time 20 minutes

Rationale for Parameter Selection:

  • Mobile Phase: A combination of acetonitrile and water with a formic acid modifier is a common choice for the analysis of quinoline derivatives.[7][9] Formic acid helps to improve peak shape and resolution by protonating silanol groups on the stationary phase and the basic nitrogen on the quinoline ring.

  • Gradient Elution: A gradient program is employed to ensure the elution of both polar and non-polar compounds that may be present in the reaction mixture, providing a comprehensive profile of the sample.[7]

  • Detection Wavelength: Quinolines typically exhibit strong UV absorbance. Based on studies of similar compounds, detection at 265 nm and 311 nm should provide good sensitivity for this compound and its potential byproducts.[10]

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for calibration.

  • Sample Preparation:

    • Accurately weigh a representative sample of the reaction mixture.

    • Transfer the sample to a suitable volumetric flask.

    • Add methanol to approximately 70% of the flask volume and sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and then dilute to the final volume with methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[8]

Method Validation

To ensure the reliability of the analytical method, it should be validated according to the International Conference on Harmonisation (ICH) guidelines. Key validation parameters include:

  • System Suitability: The system suitability should be checked before each run by injecting a standard solution multiple times. Parameters such as theoretical plates, tailing factor, and retention time precision should be monitored.

  • Linearity: The linearity of the method should be assessed by analyzing a series of standard solutions at different concentrations. A correlation coefficient (r²) of >0.999 is generally considered acceptable.[7]

  • Accuracy: Accuracy should be determined by a recovery study at different concentration levels. Recoveries in the range of 98-102% are typically expected.[7]

  • Precision: The precision of the method should be evaluated by repeated injections of the same standard solution. The relative standard deviation (RSD) should be less than 2%.[7]

  • Specificity (Stability-Indicating): To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed. The drug substance should be exposed to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products.[3][11] The method should be able to resolve the main peak from all degradation product peaks.

Data Interpretation and Analysis Workflow

The following diagram illustrates the workflow for the HPLC analysis of a this compound reaction mixture.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_results Results & Reporting prep_sample Reaction Mixture Sample Preparation hplc_injection HPLC Injection prep_sample->hplc_injection prep_std Reference Standard Preparation prep_std->hplc_injection chrom_separation Chromatographic Separation hplc_injection->chrom_separation data_acq Data Acquisition (Chromatogram) chrom_separation->data_acq peak_integration Peak Integration & Identification data_acq->peak_integration quantification Quantification (Assay & Impurities) peak_integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for this compound analysis.

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust approach for the analysis of this compound in reaction mixtures. The method is designed to be stability-indicating, allowing for the accurate quantification of the main product and the separation of potential impurities and degradation products. This method is suitable for routine quality control in research and development settings for pharmaceuticals. Further optimization and validation should be performed to meet specific regulatory requirements.

References

Introduction: The Strategic Importance of the 4-Chloro-6-fluoroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Nucleophilic Substitution on 4-Chloro-6-fluoroquinoline: Protocols and Mechanistic Insights

This compound is a pivotal intermediate in medicinal chemistry and materials science. Its structure is a privileged scaffold, forming the core of numerous biologically active compounds, including kinase inhibitors and antimalarial agents.[1][2] The synthetic utility of this molecule stems from its susceptibility to nucleophilic aromatic substitution (SNAr), a powerful reaction for introducing molecular diversity. The quinoline ring's electronic nature, particularly the electron-withdrawing effect of the ring nitrogen, renders the C4 position highly electrophilic and primed for substitution.[3]

This guide provides a detailed exploration of the reactivity of this compound, offering validated protocols for substitution with various nucleophiles and explaining the mechanistic principles that govern these transformations.

Regioselectivity: The Predominance of C4 Substitution

A key feature of this compound is the selective reactivity of the C4-chloro group over the C6-fluoro group. This regioselectivity is a direct consequence of the electronic architecture of the quinoline ring. The nitrogen atom at position 1 acts as a strong electron-withdrawing group via resonance and inductive effects. This effect is most pronounced at the ortho (C2) and para (C4) positions, significantly lowering the electron density at the C4 carbon. This electron deficiency makes C4 the primary site for nucleophilic attack.[4][5]

The attack of a nucleophile at C4 generates a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitrogen atom.[4][6] This stabilization provides a lower energy pathway for substitution at C4 compared to C6, where the activating effect of the nitrogen is much weaker. Consequently, nucleophilic substitution occurs almost exclusively at the C4 position, displacing the chloride leaving group.

Caption: General SNAr mechanism at the C4 position of this compound.

Core Synthetic Protocols

The following protocols provide robust methods for the functionalization of this compound. The choice of solvent, temperature, and base is critical and depends on the nucleophilicity and stability of the incoming group.

Protocol 1: C-N Bond Formation via Amination

The introduction of nitrogen-containing functional groups is the most common modification of the 4-chloroquinoline scaffold, leading to compounds with a wide range of biological activities.[1]

Rationale: This protocol utilizes direct displacement of the chloride with a primary or secondary amine. The reaction can be performed under conventional heating or accelerated significantly using microwave irradiation.[3][7] High-boiling solvents like isopropanol, n-butanol, or DMF are often used to achieve the necessary reaction temperatures. For less reactive amines, a base may be added, but often, using an excess of the amine nucleophile is sufficient to drive the reaction and neutralize the HCl byproduct.[8]

Detailed Step-by-Step Methodology (Conventional Heating):

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq., e.g., 1.0 g, 5.51 mmol).

  • Solvent and Nucleophile Addition: Add a suitable solvent such as isopropanol or n-butanol (10-20 mL). Add the desired primary or secondary amine (1.2-2.0 eq., e.g., butylamine, 1.5 eq., 0.61 g, 8.26 mmol).

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours). A common mobile phase is ethyl acetate/hexane (e.g., 30:70).

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate and wash with 5% aq. NaHCO₃, followed by water and brine.[1] Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis reagents 1. Combine Reactants (Quinoline, Nucleophile, Solvent) heat 2. Heat to Target Temp (Reflux or Microwave) reagents->heat monitor 3. Monitor Progress (TLC) heat->monitor workup 4. Cool & Work-up (Quench, Extract, Wash) monitor->workup Reaction Complete purify 5. Purify Product (Column or Recrystallization) workup->purify char 6. Characterize (NMR, MS, etc.) purify->char

Caption: General workflow for nucleophilic substitution on this compound.

Protocol 2: C-O Bond Formation via Alkoxylation

The synthesis of 4-alkoxyquinolines is crucial for developing novel therapeutics. This transformation is typically achieved by reacting this compound with an alcohol in the presence of a strong base.

Rationale: Alcohols are generally poor nucleophiles and require deprotonation to form the much more nucleophilic alkoxide anion. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for this in situ generation. The reaction must be conducted under anhydrous conditions as NaH reacts violently with water.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add sodium hydride (60% dispersion in mineral oil, 1.5 eq.) and wash with anhydrous hexane to remove the oil.

  • Alkoxide Formation: Add anhydrous solvent (e.g., THF or DMF, 15 mL) followed by the slow, dropwise addition of the desired alcohol (1.2 eq.) at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

  • Substitution Reaction: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous solvent and add it dropwise to the alkoxide solution.

  • Heating and Monitoring: Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor by TLC.

  • Work-up: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated aqueous NH₄Cl.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Protocol 3: C-S Bond Formation via Thiolation

Thiol-substituted quinolines are of interest for their unique chemical properties and biological potential. The high nucleophilicity of sulfur makes this a facile transformation.

Rationale: Thiols are more acidic than their corresponding alcohols, and their conjugate bases (thiolates) are exceptionally potent nucleophiles.[9][10] This allows the reaction to proceed under milder conditions than alkoxylation. A weak base like potassium carbonate is often sufficient to deprotonate the thiol, or a stronger base like NaH can be used for quantitative thiolate formation.[11]

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve the desired thiol (1.1 eq.) in a polar aprotic solvent like DMF or acetonitrile (10-15 mL).

  • Thiolate Formation: Add a base such as powdered potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq.) and stir the mixture at room temperature for 20-30 minutes.

  • Substitution Reaction: Add this compound (1.0 eq.) to the mixture.

  • Heating and Monitoring: Heat the reaction to 50-70 °C and monitor its progress by TLC. These reactions are often complete within 1-4 hours.

  • Work-up: Cool the mixture to room temperature and pour it into ice water.

  • Purification: Collect the resulting precipitate by filtration and wash thoroughly with water. If no precipitate forms, extract with an organic solvent. The crude product can be purified by recrystallization or column chromatography.

Summary of Reaction Conditions

The table below summarizes typical conditions for the nucleophilic substitution on this compound. Researchers should note that optimization may be required for specific substrates.

Nucleophile ClassExample NucleophileTypical Solvent(s)BaseTemperature (°C)Typical Time (h)
Amines (N) Aniline, ButylamineIsopropanol, n-Butanol, DMF, NeatExcess Amine or Et₃N80 - 1404 - 24
Alkoxides (O) Sodium MethoxideMethanol, THF, DMSONaH, K₂CO₃25 - 802 - 12
Thiols (S) Thiophenol, EthanethiolDMF, Ethanol, AcetonitrileK₂CO₃, NaH, Et₃N25 - 701 - 6

Conclusion

This compound is a versatile and reactive substrate for nucleophilic aromatic substitution. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for chemists in drug discovery and materials science. The predictable regioselectivity, driven by the electronic influence of the quinoline nitrogen, allows for the reliable synthesis of 4-substituted-6-fluoroquinoline derivatives. By carefully selecting the nucleophile, solvent, and reaction conditions, a vast chemical space can be explored, paving the way for the discovery of novel molecules with significant functional properties.

References

Synthesis of Potent Antibacterial Agents from 4-Chloro-6-fluoroquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolone scaffold, particularly the fluoroquinolone subclass, remains a cornerstone in the development of antibacterial agents. This guide provides a comprehensive overview and detailed protocols for the synthesis of novel antibacterial compounds, commencing from the versatile starting material, 4-chloro-6-fluoroquinoline. We delve into the strategic chemical transformations required to construct potent derivatives, focusing on the critical nucleophilic aromatic substitution (SNAr) at the C-4 position and the introduction of pharmacophoric moieties at the C-7 position, which are pivotal for broad-spectrum antibacterial activity. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both the theoretical underpinnings and practical, step-by-step guidance for the synthesis and evaluation of these important therapeutic agents.

Introduction: The Enduring Significance of Fluoroquinolones

Fluoroquinolones are a class of synthetic broad-spectrum antibacterial drugs that have been instrumental in treating a wide range of bacterial infections.[1] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2] The core structure of fluoroquinolones, a 4-quinolone nucleus, has been extensively modified to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties.

The starting material, this compound, is a key intermediate in the synthesis of many fluoroquinolone antibiotics.[3] The chlorine atom at the C-4 position is an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of various substituents. The fluorine atom at the C-6 position is a common feature in modern fluoroquinolones, significantly enhancing their antibacterial potency. This guide will focus on the synthetic strategies to leverage the reactivity of this compound to create novel antibacterial agents.

Core Synthetic Strategy: Building the Antibacterial Pharmacophore

The primary synthetic route to biologically active fluoroquinolones from a pre-formed quinoline core, such as a derivative of this compound, involves a crucial nucleophilic aromatic substitution (SNAr) reaction. This reaction introduces a key pharmacophore, typically a nitrogen-containing heterocycle like piperazine, at the C-7 position of the quinolone ring. The substituent at the N-1 position also plays a significant role in the drug's activity and pharmacokinetic profile.

The Gould-Jacobs Reaction: A Classic Approach to the Quinolone Core

While this guide focuses on derivatizing the readily available this compound, it is pertinent to briefly mention a foundational method for constructing the quinolone ring itself: the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature intramolecular cyclization.[4][5][6] This method is highly versatile for creating a variety of substituted 4-hydroxyquinolines, which can then be further functionalized.

Gould_Jacobs_Reaction

Nucleophilic Aromatic Substitution (SNAr): The Key Functionalization Step

The chlorine atom at the C-4 position of this compound is activated towards nucleophilic attack due to the electron-withdrawing effect of the quinoline nitrogen. This allows for the facile introduction of various nucleophiles. However, for the synthesis of most fluoroquinolone antibiotics, the key transformation is the substitution at the C-7 position. To achieve this, a common synthetic precursor is 1-alkyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. The chlorine at C-7 is then displaced by a nucleophile, most commonly piperazine or its derivatives.

SNAr_Reaction

Detailed Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of key fluoroquinolone antibacterial agents. These protocols are based on established literature procedures and are intended to be a guide for experienced synthetic chemists.

Protocol 1: Synthesis of 1-Ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (A Key Intermediate for Norfloxacin)

This protocol outlines the synthesis of a crucial intermediate for Norfloxacin, starting from a substituted acetophenone.

Materials:

  • 2,4-Dichloro-5-fluoroacetophenone

  • Toluene

  • Dimethyl carbonate

  • Sodium methoxide

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ethylamine solution in toluene

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethanol

Procedure:

  • Synthesis of Methyl 2,4-dichloro-5-fluorobenzoylacetate: In a reaction vessel, dissolve 2,4-dichloro-5-fluoroacetophenone in toluene. Add dimethyl carbonate and a catalytic amount of a strong base like sodium methoxide. Heat the mixture at 70-90°C until the reaction is complete (monitored by TLC or LC-MS). After completion, neutralize the reaction mixture and perform an aqueous workup to isolate the crude product. Purify by recrystallization or column chromatography.

  • Synthesis of 3-Ethylamino-2-(2,4-dichloro-5-fluorobenzoyl)methyl acrylate: To a solution of methyl 2,4-dichloro-5-fluorobenzoylacetate in toluene, add N,N-dimethylformamide dimethyl acetal and reflux for 2-3 hours. After cooling, add a solution of ethylamine in toluene dropwise at room temperature and then warm to 40°C for 2 hours. Remove the solvent under reduced pressure to obtain the crude product.

  • Cyclization and Hydrolysis: The crude enamine from the previous step is cyclized by heating in the presence of a base (e.g., potassium carbonate) to form the methyl ester of 1-ethyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Subsequent hydrolysis of the methyl ester with sodium hydroxide, followed by acidification with hydrochloric acid, will yield the desired carboxylic acid intermediate.

Protocol 2: Synthesis of Norfloxacin via Nucleophilic Substitution

This protocol describes the final step in the synthesis of Norfloxacin, the introduction of the piperazine ring.

Materials:

  • 1-Ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

  • Anhydrous piperazine

  • Pyridine or another high-boiling solvent

  • Ethanol

  • Acetic acid

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid in pyridine. Add an excess of anhydrous piperazine to the suspension.

  • Heating and Reaction: Heat the reaction mixture to reflux (typically 130-140°C) and maintain for several hours (e.g., 4-8 hours). Monitor the progress of the reaction by TLC or LC-MS.

  • Isolation and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue is then treated with ethanol to precipitate the crude product. The pH of the solution can be adjusted with acetic acid to facilitate precipitation. The solid is collected by filtration, washed with ethanol, and dried under vacuum to yield Norfloxacin.

Structure-Activity Relationship (SAR) Insights

The biological activity of fluoroquinolones is highly dependent on the substituents at various positions of the quinolone ring.[1][2]

  • N-1 Substituent: Small alkyl groups like ethyl or cyclopropyl are often optimal for potent antibacterial activity. The cyclopropyl group, as seen in ciprofloxacin, generally confers superior activity compared to an ethyl group (norfloxacin).

  • C-3 Carboxylic Acid and C-4 Carbonyl Group: These functionalities are essential for binding to the DNA gyrase-DNA complex and are critical for antibacterial activity.

  • C-6 Fluoro Group: The presence of a fluorine atom at this position dramatically increases the potency against a wide range of bacteria.

  • C-7 Substituent: The nature of the substituent at this position significantly influences the antibacterial spectrum and potency. A piperazine ring is a common and highly effective moiety, enhancing activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[7] Modifications to the piperazine ring can further modulate the activity and pharmacokinetic properties of the resulting compounds.

Data Presentation: Antibacterial Activity of Synthesized Derivatives

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of representative fluoroquinolones against common Gram-positive and Gram-negative bacteria.

Compound/DerivativeStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Reference(s)
Norfloxacin 0.25 - 2.00.06 - 0.50.5 - 4.0[8][9][10]
Ciprofloxacin 0.12 - 1.00.015 - 0.120.25 - 1.0[6][8]
7-(4-Benzoylpiperazin-1-yl) Derivative <0.0161616[4]
7-[4-(5-aryl-1,3,4-oxadiazole-2-yl)piperazinyl] Derivative Improved activity over parentImproved activity over parent-[5]

Note: MIC values can vary depending on the specific bacterial strain and the testing methodology.

Conclusion and Future Perspectives

The synthetic pathways detailed in this guide, originating from this compound and its precursors, provide a robust framework for the development of novel antibacterial agents. The versatility of the quinolone scaffold, particularly the amenability of the C-7 position to substitution, continues to offer fertile ground for medicinal chemists to design next-generation antibiotics. Future research will likely focus on modifying the C-7 substituent to overcome emerging resistance mechanisms and to enhance activity against challenging pathogens. The protocols and insights provided herein serve as a valuable resource for those engaged in this critical area of drug discovery.

References

Application Notes and Protocols: Synthesis of Fluorescent Probes from 4-Chloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Fluorescence Sensing

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Beyond its well-documented biological activities, the quinoline core possesses intrinsic fluorescence properties that make it an exceptional platform for the development of molecular probes.[1][2][3] These probes are indispensable tools for visualizing and quantifying biological processes, environmental analytes, and pathological markers with high sensitivity and specificity.[4][5]

This guide focuses on 4-Chloro-6-fluoroquinoline , a versatile and commercially available building block for the synthesis of novel fluorescent probes.[6][7] Its utility stems from a highly reactive C4 position, which is primed for functionalization. The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 carbon, making the chloro-substituent an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[8][9] This allows for the straightforward introduction of a wide array of chemical moieties that can serve as analyte recognition sites or photophysical modulators. The 6-fluoro substituent further influences the electronic properties of the scaffold, providing an additional handle for fine-tuning the probe's spectral characteristics.[6]

These application notes provide a detailed overview of the underlying chemistry, step-by-step synthesis protocols, and characterization methods for developing custom fluorescent probes from this compound.

Core Principles: The Chemistry of Probe Synthesis
Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of synthesizing probes from this compound is the SNAr reaction. Unlike nucleophilic substitution on aliphatic carbons, this reaction on an aromatic ring proceeds via a two-step addition-elimination mechanism.[10][11]

  • Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or thiol) attacks the electron-deficient C4 carbon of the quinoline ring. This carbon is highly electrophilic due to the inductive effect of the chlorine atom and the resonance-stabilizing, electron-withdrawing effect of the ring nitrogen.[8][9] This step forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily broken.[10]

  • Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored as the chloride ion is expelled. This step is typically fast and irreversible, driving the reaction to completion.

The overall reactivity and regioselectivity are dictated by the electronic properties of the quinoline ring, making the C4 position the primary site of reaction.[9]

Caption: The addition-elimination mechanism of SNAr.

Modulating Photophysical Properties

The identity of the nucleophile is critical as it dictates the final properties of the fluorescent probe. By strategically choosing a nucleophile, one can engineer probes with specific functionalities:

  • Analyte Recognition: The nucleophile can be a molecule with a specific binding site for a target analyte (e.g., a metal ion chelator, a pH-sensitive group, or a biologically active ligand).[5]

  • Tuning Fluorescence: The electronic nature of the substituent introduced at the C4 position dramatically alters the photophysical properties of the quinoline fluorophore. Introducing an electron-donating group can induce an Intramolecular Charge Transfer (ICT) state upon excitation, which is often sensitive to the local environment, leading to changes in fluorescence intensity, wavelength, or lifetime.[1] This principle is the basis for creating "turn-on," "turn-off," or ratiometric probes.

Experimental Protocols

The following protocols provide robust methods for the synthesis of 4-substituted-6-fluoroquinoline derivatives.

General Experimental Workflow

The process follows a logical sequence from synthesis to final application testing.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Start Reactants: This compound + Nucleophile Reaction Reaction Setup (Conventional or Microwave) Start->Reaction 1. Combine Workup Work-up & Isolation Reaction->Workup 2. Monitor Purification Purification (Chromatography/Recrystallization) Workup->Purification 3. Isolate Structure Structural Verification (NMR, MS) Purification->Structure 4. Verify Photophysics Photophysical Analysis (UV-Vis, Fluorescence) Structure->Photophysics 5. Analyze Sensing Analyte Sensing Test (Titration) Photophysics->Sensing 6. Test Imaging Bio-imaging (Cellular Studies) Sensing->Imaging

Caption: General workflow for probe synthesis and evaluation.

Protocol 1: General Synthesis via Conventional Heating

This method is suitable for small to medium-scale synthesis and is highly reliable for a variety of amine nucleophiles.

Materials and Reagents

Reagent/MaterialPurpose
This compoundStarting Material (1.0 eq)
Amine/Aniline NucleophileReactant (1.2 - 1.5 eq)
Isopropanol or N,N-Dimethylformamide (DMF)Solvent
Diisopropylethylamine (DIPEA) or K₂CO₃Base (Optional, to scavenge HCl)
Round-bottom flaskReaction Vessel
Reflux condenserPrevent solvent loss
Magnetic stirrer and heat plateAgitation and heating
Thin Layer Chromatography (TLC) plateReaction monitoring
Standard glasswareFor work-up and purification

Step-by-Step Procedure

  • Setup: To a round-bottom flask, add this compound (1.0 eq) and the chosen amine nucleophile (1.2 eq).

  • Solvent Addition: Add a suitable solvent such as isopropanol to dissolve the reactants (concentration approx. 0.1-0.5 M). If the nucleophile is an amine hydrochloride salt, add a base like DIPEA (2.0 eq).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.[8][12]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours). A common mobile phase is a mixture of ethyl acetate and hexanes.

  • Work-up: Once complete, cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the product by vacuum filtration and wash with cold solvent (e.g., isopropanol or diethyl ether).

    • If no precipitate forms, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield the pure 4-substituted-6-fluoroquinoline probe.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a significant acceleration of reaction times, making it ideal for rapid synthesis and library generation.[8][12]

Materials and Reagents

Reagent/MaterialPurpose
This compoundStarting Material (1.0 eq)
Amine/Aniline NucleophileReactant (1.5 eq)
Ethanol or DMFSolvent (or solvent-free)
Microwave vial (10 mL) with capReaction Vessel
Microwave reactorControlled heating

Step-by-Step Procedure

  • Setup: In a microwave vial, combine this compound (1.0 eq) and the desired amine nucleophile (1.5 eq). Add a minimal amount of solvent if necessary, though many reactions can be performed solvent-free.[12]

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes). Use power modulation to maintain the target temperature.

  • Work-up: After the reaction is complete, cool the vial to room temperature using compressed air. Isolate the product by precipitation upon adding water or by extraction with a suitable organic solvent.

  • Purification: Purify the crude product by recrystallization or flash column chromatography as described in Protocol 1.

Characterization and Data Analysis
Structural and Photophysical Characterization

After synthesis, it is crucial to verify the structure and characterize the photophysical properties of the new probe.

  • Structural Verification: Confirm the identity and purity of the synthesized compound using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR) and High-Resolution Mass Spectrometry (HRMS).

  • Photophysical Analysis:

    • UV-Vis Absorbance: Dissolve the probe in a chosen solvent (e.g., PBS, ethanol) and record the absorbance spectrum to determine the maximum absorption wavelength (λabs).

    • Fluorescence Spectroscopy: Using the λabs as the excitation wavelength, record the fluorescence emission spectrum to determine the maximum emission wavelength (λem).

    • Stokes Shift: Calculate the difference between λem and λabs. A larger Stokes shift is generally desirable to minimize self-absorption.

    • Quantum Yield (Φ): Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

Table of Hypothetical Photophysical Data

PropertyValueDescription
λabs (max)350 nmWavelength of maximum light absorption.
λem (max)475 nmWavelength of maximum fluorescence emission.
Stokes Shift125 nmEnergy difference between absorption and emission maxima.
Quantum Yield (Φ)0.65Efficiency of converting absorbed photons to emitted photons.
Molar Extinction Coeff. (ε)25,000 M⁻¹cm⁻¹Measure of how strongly the molecule absorbs light.
Application Example: Testing as a Metal Ion Sensor

Many quinoline derivatives are excellent sensors for metal ions like Zn²⁺.[5]

  • Prepare a stock solution of the probe (e.g., 1 mM in DMSO) and a working solution (e.g., 10 µM in buffer).

  • Prepare stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃).

  • In a cuvette, record the fluorescence spectrum of the probe in buffer alone.

  • Perform a titration by adding increasing amounts of the target metal ion (e.g., Zn²⁺) to the cuvette and record the fluorescence spectrum after each addition.

  • Observe the change in fluorescence intensity. A successful "turn-on" probe will show a significant increase in emission upon binding the metal ion.

  • To test selectivity, repeat the experiment with other metal ions at the same concentration to ensure the response is specific to the target analyte.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
No or Low Reaction Yield 1. Insufficient temperature or reaction time.2. Nucleophile is not reactive enough.3. Deactivation of starting material.1. Increase temperature (switch to a higher boiling solvent like DMF or use microwave).2. Use a stronger base or a more nucleophilic reagent.3. Ensure starting materials are pure.
Multiple Products Formed 1. Side reactions occurring at other positions.2. Decomposition of product or starting material.1. Lower the reaction temperature and extend the time.2. Run the reaction under an inert atmosphere (N₂ or Argon).
Difficulty in Purification 1. Product and starting material have similar polarity.2. Product is highly polar and streaks on silica gel.1. Ensure the reaction goes to completion.2. Try a different solvent system for chromatography or consider reverse-phase chromatography. Use a few drops of triethylamine in the eluent for basic amine products.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-6-fluoroquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-chloro-6-fluoroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established scientific principles and field-proven insights.

Introduction to the Purification Challenge

This compound is a key building block in the synthesis of various pharmaceutical agents.[1][2] Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Recrystallization is a powerful and economical technique for purifying solid organic compounds, and when optimized, it can yield highly pure crystalline material.[3]

This guide will address common challenges encountered during the recrystallization of this compound, providing a structured approach to problem-solving and process optimization.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format, offering explanations and actionable solutions.

Issue 1: My this compound is "oiling out" instead of forming crystals.

Question: Upon cooling my saturated solution, the compound separates as an oil instead of solid crystals. Why is this happening, and how can I resolve it?

Answer: "Oiling out" is a common phenomenon in the recrystallization of quinoline derivatives. It occurs when the solute precipitates from the solution at a temperature above its melting point.[3] Given that this compound has a relatively low melting point (75-80 °C), this is a significant consideration.[4] The oil is a supersaturated liquid phase of your compound, which often traps impurities and solidifies into an amorphous mass rather than a pure crystalline solid.

Causality and Solutions:

  • High Solute Concentration: The solution may be too concentrated, leading to precipitation at a higher temperature.

    • Solution: Reheat the mixture to redissolve the oil, then add a small amount (10-20% of the original volume) of the hot solvent to decrease the saturation level. Allow the solution to cool slowly again.

  • Rapid Cooling: Cooling the solution too quickly can induce rapid precipitation above the compound's melting point.

    • Solution: Ensure a slow cooling rate. Allow the flask to cool to room temperature on a benchtop, insulated with a cork ring, before moving it to an ice bath.

  • Inappropriate Solvent Choice: The chosen solvent may have a boiling point significantly higher than the melting point of your compound.

    • Solution: Select a solvent or solvent mixture with a lower boiling point. For instance, if you are using a high-boiling point solvent like DMF, consider switching to a lower-boiling point solvent like ethanol or ethyl acetate.

  • Presence of Impurities: Significant amounts of impurities can depress the melting point of the mixture, making oiling out more likely.

    • Solution: If possible, perform a preliminary purification step, such as a plug filtration through a short column of silica gel, to remove gross impurities before recrystallization.

Issue 2: I am experiencing very poor recovery of my compound.

Question: After recrystallization, the yield of my purified this compound is very low. What are the likely causes, and how can I improve the yield?

Answer: Low recovery is a frequent issue in recrystallization and can often be rectified by optimizing the procedure.

Causality and Solutions:

  • Excessive Solvent: Using too much solvent is the most common reason for low yield, as a significant portion of the compound will remain in the mother liquor even after cooling.[3]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. If you suspect you've used too much, you can carefully evaporate some of the solvent by gently heating the solution and then allowing it to cool again.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper.

    • Solution: Use a pre-heated funnel and filter flask for the hot filtration. It is also advisable to add a small excess of the hot solvent before filtration to prevent premature crystallization.

  • Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.

    • Solution: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to an hour to induce maximum precipitation.

  • Compound is too Soluble in the Chosen Solvent: The compound may have a relatively high solubility in the chosen solvent even at low temperatures.

    • Solution: Consider a different solvent in which the compound is less soluble at cold temperatures. Alternatively, a mixed-solvent system can be employed.

Issue 3: The purified compound is not significantly purer than the crude material.

Question: My recrystallized this compound shows minimal improvement in purity. What could be wrong?

Answer: The effectiveness of recrystallization depends on the correct solvent selection and proper technique to exclude impurities from the crystal lattice.

Causality and Solutions:

  • Inappropriate Solvent Choice: The chosen solvent may dissolve the impurities as well as the compound, or the impurities may be insoluble and remain with the crystals.

    • Solution: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures (allowing for removal by hot filtration) or highly soluble at all temperatures (remaining in the mother liquor). Perform a thorough solvent screen to find the optimal solvent.

  • Crystallization Occurred Too Rapidly: Fast crystal growth can trap impurities within the crystal lattice.

    • Solution: Slow down the cooling process. A slower cooling rate allows for the formation of larger, more perfect crystals that exclude impurities.

  • Co-precipitation of Impurities: If an impurity has a similar structure and solubility profile to your compound, it may co-crystallize.

    • Solution: In this case, a single recrystallization may not be sufficient. A second recrystallization from a different solvent system may be necessary. Alternatively, another purification technique like column chromatography might be required. A common impurity in the synthesis of this compound is the starting material, 6-fluoro-4-hydroxyquinoline, which has different solubility characteristics and should be removable by a well-chosen solvent.[5]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound has high solubility at an elevated temperature and low solubility at room temperature or below. A good starting point is to perform small-scale solubility tests with a range of solvents of varying polarities. Based on the structure of this compound and data from similar compounds, good candidate solvents include alcohols (ethanol, isopropanol) and esters (ethyl acetate). A mixed-solvent system, such as ethanol-water or ethyl acetate-heptane, can also be very effective.

Q2: What are the key steps in a successful recrystallization?

A2: The fundamental steps are:

  • Solvent Selection: Choose an appropriate solvent or solvent system.

  • Dissolution: Dissolve the impure compound in the minimum amount of hot solvent.

  • Hot Filtration (if necessary): Remove any insoluble impurities from the hot solution.

  • Crystallization: Allow the hot, saturated solution to cool slowly to form crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals to remove any residual solvent.[3]

Q3: Can I use a rotary evaporator to speed up the cooling process?

A3: No, a rotary evaporator should not be used to induce crystallization by rapid cooling. This will cause the solvent to evaporate quickly, leading to the compound "crashing out" of solution as a powder or oil, trapping impurities. Slow, undisturbed cooling is crucial for the formation of pure crystals. A rotary evaporator is, however, useful for removing the solvent from the mother liquor to recover more product for a second recrystallization, or for carefully concentrating a solution that has too much solvent.

Q4: What should I do if no crystals form after the solution has cooled?

A4: This is a case of supersaturation. You can induce crystallization by:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other crystals to grow upon.

  • Concentrating the solution: If the solution is not saturated enough, you can gently heat it to evaporate some of the solvent and then allow it to cool again.

Data Presentation

While specific experimental solubility data for this compound is not widely published, the following table provides an estimated qualitative solubility profile based on the properties of similar substituted quinolines and general principles of organic chemistry. This should be used as a guide for your own experimental solvent screening.

SolventPolarityEstimated Solubility at 25°CEstimated Solubility at Boiling PointSuitability for Recrystallization
WaterHighInsolubleInsolubleGood as an anti-solvent in a mixed-solvent system.
EthanolHighSparingly SolubleSolubleGood candidate for single-solvent recrystallization.
IsopropanolMediumSparingly SolubleSolubleGood candidate for single-solvent recrystallization.
Ethyl AcetateMediumSparingly SolubleSolubleGood candidate for single-solvent recrystallization.
TolueneLowSparingly SolubleSolublePotential candidate, good for slow crystal growth.
HeptaneLowInsolubleSparingly SolubleGood as an anti-solvent in a mixed-solvent system.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol is a general guideline. The optimal solvent and volumes should be determined through preliminary small-scale experiments.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a magnetic stir bar. In a separate beaker, heat the chosen solvent (e.g., ethanol) to its boiling point. Add the hot solvent to the Erlenmeyer flask in small portions while stirring and heating until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, add a small excess of hot solvent (approx. 5-10% of the total volume) and perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization of this compound

This method is useful if no single solvent provides a suitable solubility profile. A good example is an ethanol-water mixture.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask with stirring and heating.

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent (ethanol) until the solution becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4, 5, and 6 from the single-solvent protocol, using the cold solvent mixture for washing.

Visualizations

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation cluster_output Output Crude Crude this compound Solvent Select Solvent(s) Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter Cool Slow Cooling Hot_Filter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Mother_Liquor Mother Liquor (contains impurities) Isolate->Mother_Liquor Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure Dry->Pure Troubleshooting_Recrystallization Start Recrystallization Issue Oiling_Out Compound 'Oils Out' Start->Oiling_Out Low_Yield Low Yield Start->Low_Yield Low_Purity Low Purity Start->Low_Purity No_Crystals No Crystals Form Start->No_Crystals Oiling_Out_Sol1 Reheat & Add More Solvent Oiling_Out->Oiling_Out_Sol1 Oiling_Out_Sol2 Cool Slowly Oiling_Out->Oiling_Out_Sol2 Oiling_Out_Sol3 Change Solvent Oiling_Out->Oiling_Out_Sol3 Low_Yield_Sol1 Use Less Solvent Low_Yield->Low_Yield_Sol1 Low_Yield_Sol2 Cool Thoroughly (Ice Bath) Low_Yield->Low_Yield_Sol2 Low_Yield_Sol3 Recover from Mother Liquor Low_Yield->Low_Yield_Sol3 Low_Purity_Sol1 Re-evaluate Solvent Choice Low_Purity->Low_Purity_Sol1 Low_Purity_Sol2 Ensure Slow Cooling Low_Purity->Low_Purity_Sol2 Low_Purity_Sol3 Perform Second Recrystallization Low_Purity->Low_Purity_Sol3 No_Crystals_Sol1 Scratch Flask No_Crystals->No_Crystals_Sol1 No_Crystals_Sol2 Add Seed Crystal No_Crystals->No_Crystals_Sol2 No_Crystals_Sol3 Concentrate Solution No_Crystals->No_Crystals_Sol3

References

Technical Support Center: Suzuki Coupling of 4-Chloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-chloro-6-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this electron-deficient heteroaromatic substrate. We provide in-depth troubleshooting guides and FAQs to help you diagnose and resolve common side reactions, thereby improving yield, purity, and reproducibility.

The Suzuki coupling of this compound is a powerful transformation for accessing novel quinoline derivatives. However, the inherent electronic properties of the substrate—a relatively inert C-Cl bond and an electron-deficient heterocyclic system—often necessitate more forcing reaction conditions. These conditions can, in turn, promote a variety of undesirable side reactions. This guide will focus on the three most common culprits: Hydrodehalogenation , Protodeboronation , and Boronic Acid Homocoupling .

The Suzuki Catalytic Cycle and Common Side Reaction Pathways

The following diagram illustrates the main productive Suzuki-Miyaura catalytic cycle and the points at which key side reactions can occur, consuming starting materials and diminishing the yield of the desired product.

Suzuki_Side_Reactions Fig. 1: Suzuki Cycle & Side Reaction Intercepts Pd0 Pd(0)L_n OA_Complex Oxidative Addition Complex (R_aryl-Pd(II)-X)L_n Pd0->OA_Complex TM_Complex Transmetalation Complex (R_aryl-Pd(II)-R_boro)L_n OA_Complex->TM_Complex Transmetalation Dehalogenation Hydrodehalogenation Product (R_aryl-H) OA_Complex->Dehalogenation Reductive Elimination of Hydride TM_Complex->Pd0 Product R_aryl-R_boro (Desired Product) TM_Complex->Product Reductive Elimination Homocoupling Homocoupling Product (R_boro-R_boro) Protodeboronation Protodeboronation Product (R_boro-H) ArylHalide This compound (R_aryl-X) ArylHalide->OA_Complex Oxidative Addition BoronicAcid Boronic Acid (R_boro-B(OH)₂) BoronicAcid->TM_Complex BoronicAcid->Homocoupling Dimerization BoronicAcid->Protodeboronation Protonolysis Base Base Base->TM_Complex HydrideSource Hydride Source (e.g., solvent, H₂O) HydrideSource->OA_Complex Oxygen O₂ / Pd(II) Oxygen->Homocoupling ProtonSource H⁺ (e.g., H₂O) ProtonSource->Protodeboronation

Caption: The Suzuki Cycle & Key Side Reaction Pathways.

Troubleshooting Guide 1: Hydrodehalogenation (Dechlorination)

This side reaction involves the replacement of the chlorine atom at the C4 position of the quinoline with a hydrogen atom, leading to the formation of 6-fluoroquinoline.

Q1: I'm seeing a significant amount of 6-fluoroquinoline in my crude LC-MS. What is causing this hydrodehalogenation?

A: Hydrodehalogenation (or dechlorination) is a common side reaction, particularly when coupling less reactive aryl chlorides which may require higher temperatures or longer reaction times.[1] The mechanism typically involves the generation of a palladium-hydride species (Pd-H) within the catalytic cycle.[2] This Pd-H can then undergo reductive elimination with the quinoline moiety attached to the palladium center, yielding the dehalogenated byproduct instead of the desired cross-coupled product.[2] Sources of the hydride can include solvents (like alcohols), water, or even certain bases or additives.[1][2]

Q2: How can I definitively identify and quantify the dehalogenated byproduct?

A: The most effective method is LC-MS. You should see a mass corresponding to 6-fluoroquinoline. To confirm, it is best practice to synthesize or purchase a standard of 6-fluoroquinoline and compare its retention time and mass spectrum to the byproduct peak in your reaction mixture. Quantitative analysis can be performed using HPLC or qNMR with an internal standard.

Q3: What are the most effective strategies to minimize or eliminate hydrodehalogenation?

A: The key is to scrupulously eliminate potential sources of hydride species.

  • Solvent & Reagent Purity: Use high-purity, anhydrous solvents. Avoid alcohol-based solvents if dehalogenation is a persistent issue. Ensure your base and other reagents are pure and dry.

  • Water Content: While some water is often necessary to dissolve the base and facilitate transmetalation, excessive amounts can be detrimental.[3] If you suspect water is the culprit, try minimizing the amount of water in your solvent system or using a rigorously dried aprotic solvent with a base like potassium phosphate (K₃PO₄), which has lower water solubility.

  • Reaction Conditions: Try to run the reaction at the lowest possible temperature that still affords a reasonable conversion rate. Minimizing reaction time can also help, so monitor the reaction closely and work it up as soon as the starting material is consumed.

  • Catalyst System: Some catalyst systems are more prone to generating Pd-H species. If the problem persists, consider screening different ligands or palladium precatalysts. N-heterocyclic carbene (NHC) based catalysts have shown high activity and can sometimes suppress this side reaction.[4]

Troubleshooting Guide 2: Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond of your boronic acid coupling partner, which is replaced by a carbon-hydrogen bond.[5][6] This side reaction consumes your nucleophile, leading to lower yields and unreacted this compound.

Q1: My reaction stalls, leaving a lot of unreacted chloroquinoline, and I've identified the protonated version of my boronic acid. Why is this happening?

A: Protodeboronation is a significant challenge, especially with heteroaromatic boronic acids or those sensitive to pH.[7] The reaction is essentially a protonolysis of the C-B bond and can be catalyzed by acid, base, or even the palladium catalyst itself under certain conditions.[6][7][8] Several factors can accelerate this undesired pathway.[7]

Q2: What are the key factors that influence the rate of protodeboronation?

A: The stability of your boronic acid is highly dependent on the reaction environment. The following table summarizes the key influencing parameters.

ParameterImpact on ProtodeboronationRationale & Recommendations
Substrate Structure HighElectron-deficient and many heteroaromatic boronic acids are particularly susceptible to protodeboronation.[7][9]
Temperature HighHigher temperatures significantly accelerate the rate of protodeboronation.[7] Use the lowest effective temperature.
Reaction Time HighProlonged exposure to reaction conditions increases the extent of decomposition. Monitor reactions and minimize time.
Base Medium to HighThe choice and concentration of the base can influence the pH and the formation of reactive boronate species, affecting the rate of protodeboronation.[7] Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH.
Ligand Choice MediumBulky phosphine ligands, while often beneficial for the main coupling, have been shown to promote palladium-catalyzed protodeboronation.[8]
Water Presence MediumWater is a proton source and can facilitate the decomposition pathway.[7] Use minimal, controlled amounts.
Q3: How can I suppress protodeboronation in my reaction?

A: Protecting the boronic acid functionality is the most robust strategy.

  • Use Boronic Esters: Convert the boronic acid to a more stable derivative. Pinacol esters are common, but MIDA (N-methyliminodiacetic acid) boronates are exceptionally stable to chromatography and slowly release the active boronic acid under basic aqueous conditions, keeping its ambient concentration low and minimizing decomposition.[10]

  • Optimize the Base: Screen different bases. Often, a moderately strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ provides the best balance between promoting the Suzuki coupling and minimizing protodeboronation.

  • Control Temperature and Time: As noted, use the minimum necessary temperature and time. An initial screen of temperatures (e.g., 60°C, 80°C, 100°C) can be highly informative.

  • Phase-Transfer Catalysis: For challenging substrates, using a phase-transfer catalyst with K₃PO₄ in a toluene/water system can sometimes improve results by facilitating the interaction between the aqueous base and the organic-soluble components at a lower temperature.

Troubleshooting Guide 3: Boronic Acid Homocoupling

Homocoupling is the unwanted dimerization of two molecules of the boronic acid to form a symmetrical biaryl (R-R) byproduct. This consumes the boronic acid and can create purification challenges.[11]

Q1: My main byproduct is a dimer of my boronic acid. What are the primary causes?

A: There are two primary mechanisms for boronic acid homocoupling[11][12]:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a catalytic cycle that consumes two molecules of the boronic acid to produce the homocoupled product.[11][13] This is often the most significant cause.

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can react directly with the boronic acid to generate the homocoupled dimer before the main catalytic cycle is fully established.[11][13]

Electron-deficient arylboronic acids are often more prone to this side reaction.[12][14]

Q2: I thought I degassed my reaction. Why am I still seeing homocoupling?

A: Standard freeze-pump-thaw cycles or bubbling an inert gas are good, but may not be sufficient, especially for longer reactions or if there's a small leak in your system. Rigorous exclusion of oxygen is critical.[13]

The following workflow can help diagnose and solve issues with homocoupling.

Homocoupling_Troubleshooting start High Homocoupling Detected q1 Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂)? start->q1 a1_yes Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-formed Pd(0) catalyst. q1->a1_yes Yes a1_no Improve Degassing Protocol q1->a1_no No q2 Is homocoupling still a major issue? a1_yes->q2 a1_yes_2 Ensure efficient in situ reduction of Pd(II) by the phosphine ligand. a1_yes->a1_yes_2 a1_no->q2 a2_yes Add a mild reducing agent (e.g., potassium formate) to scavenge Pd(II). q2->a2_yes Yes a2_no Problem Solved q2->a2_no No

Caption: Troubleshooting Workflow for Boronic Acid Homocoupling.

Q3: What is the most robust method to prevent homocoupling?

A: A combination of two strategies is most effective:

  • Rigorous Oxygen Exclusion: Use a robust degassing method. A highly effective technique is subsurface sparging, where you bubble nitrogen or argon through the solvent for 15-30 minutes before adding the catalyst.[13] Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Choice: Use a Pd(0) source like Pd₂(dba)₃ or a modern, pre-formed catalyst where the palladium is already in the active Pd(0) state. This avoids the initial burst of homocoupling that can occur with Pd(II) sources.[11] If using a Pd(II) source is unavoidable, ensure your phosphine ligand is added first to facilitate rapid reduction to Pd(0).

General Troubleshooting & Optimization FAQs

Q1: My reaction shows very low conversion even after prolonged heating. What should I check first?

A: For a low conversion of this compound, consider these points:

  • C-Cl Bond Inertness: The C-Cl bond is significantly less reactive than C-Br or C-I.[15] You may need more forcing conditions. Ensure your temperature is adequate (often 80-110 °C).

  • Catalyst Activity: Your catalyst may be inactive. Was it stored properly? Is the ligand appropriate? For challenging aryl chlorides, bulky, electron-rich phosphine ligands like SPhos or RuPhos, or N-heterocyclic carbene (NHC) ligands, are often required to facilitate the difficult oxidative addition step.[14][16]

  • Base/Solvent System: Ensure your base is sufficiently soluble and strong enough to promote transmetalation. A common system for chloroquinolines is K₃PO₄ or Cs₂CO₃ in a solvent like dioxane, toluene, or DMF with a small amount of water.[17]

Q2: How do I select the optimal ligand for this specific substrate?

A: Ligand selection is critical and often empirical. For electron-deficient aryl chlorides like this compound, ligands that are both bulky and electron-donating are typically the best starting point.[18] They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.

  • Good Starting Points: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent candidates.[12][14]

  • Alternative: Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust, general-purpose ligand that is also worth screening.

  • Caution: Be aware that highly bulky ligands can sometimes promote protodeboronation, so a balance must be struck.[8]

Experimental Protocol: Optimized General Procedure

This protocol is designed as a robust starting point to minimize common side reactions in the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2.2-4.4 mol%, ~1.1 eq per Pd)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a 10:1 mixture of anhydrous dioxane and degassed water. Sparge this solvent mixture with argon for 20 minutes. Add the solvent mixture to the vial via syringe to achieve a concentration of ~0.1 M with respect to the chloroquinoline.

  • Catalyst Addition: In a separate small vial under inert atmosphere, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of the degassed solvent mixture. Add this catalyst solution to the main reaction vial via syringe.

  • Reaction Execution: Place the sealed vial in a preheated oil bath or heating block set to 80-100 °C. Stir vigorously.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion (or when the reaction stalls), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

References

Technical Support Center: Isomer Removal in 4-Chloro-6-fluoroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-Chloro-6-fluoroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of isolating the desired this compound product from isomeric impurities. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during synthesis and purification.

Introduction: The Challenge of Isomeric Impurities

The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, commonly proceeds via the chlorination of 6-fluoro-4-hydroxyquinoline.[1] While this reaction is generally effective, it is not always perfectly regioselective. The directing effects of the fluoro and hydroxyl substituents on the quinoline ring can lead to the formation of undesired positional isomers, which can complicate downstream applications and compromise the purity of the final product.

This guide will equip you with the knowledge and techniques to effectively identify, separate, and remove these isomeric impurities, ensuring the high purity of your this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely isomeric impurities in the synthesis of this compound?

While the primary product of the chlorination of 6-fluoro-4-hydroxyquinoline is this compound, the formation of other isomers is possible due to the directing effects of the substituents on the quinoline ring. The hydroxyl group at the 4-position is a strong activating group and an ortho-, para-director, while the fluorine at the 6-position is a deactivating group but also an ortho-, para-director.[2][3] In the context of electrophilic substitution on the quinoline ring, positions 5 and 8 are generally favored.[4] Therefore, the most probable isomeric impurities are those where chlorination has occurred at other positions on the quinoline ring, such as:

  • 7-Chloro-6-fluoro-4-hydroxyquinoline: Formed if the chlorination occurs at the 7-position instead of the desired 4-position. Subsequent reaction would yield 4,7-Dichloro-6-fluoroquinoline .

  • 8-Chloro-6-fluoro-4-hydroxyquinoline: Formed if the chlorination occurs at the 8-position, leading to 4,8-Dichloro-6-fluoroquinoline .

The presence and proportion of these isomers will depend on the specific reaction conditions, including the chlorinating agent used (e.g., phosphorus oxychloride), temperature, and reaction time.

Q2: How can I confirm the presence of isomeric impurities in my product?

A combination of analytical techniques is recommended for the unambiguous identification of isomeric impurities:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying isomers. Developing a suitable HPLC method is crucial for assessing the purity of your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The chemical shifts and coupling constants of the aromatic protons and carbons will be distinct for each isomer, allowing for their identification.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the impurities, which will be identical to the desired product for positional isomers. Fragmentation patterns may provide clues to the substitution pattern.

Q3: What are the primary methods for removing isomeric impurities from this compound?

The two most common and effective methods for separating isomers are:

  • Recrystallization: This technique relies on the differences in solubility between the desired product and its isomers in a particular solvent or solvent system.

  • Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase.

The choice between these methods will depend on the nature and quantity of the impurities, as well as the scale of the purification.

Troubleshooting Guides

Isomer Identification and Analysis

Problem: You suspect the presence of isomers but are unsure of their identity.

Workflow for Isomer Identification:

Caption: Workflow for identifying isomeric impurities.

Solutions:

  • Thin-Layer Chromatography (TLC): A quick and simple method to get an initial assessment of purity. If you observe multiple spots, it is a strong indication of impurities, possibly isomers.

  • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to separate the components of your crude product. Different isomers will likely have different retention times.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra of the crude product. The presence of multiple sets of signals in the aromatic region suggests a mixture of isomers. For definitive identification, it may be necessary to isolate the impurities and acquire their individual NMR spectra.

  • Mass Spectrometry (MS): Analyze the crude product by MS to confirm the molecular weight of the components. Isomers will have the same molecular weight.

Removal of Isomers by Recrystallization

Problem: Your this compound product is contaminated with isomers, and you want to purify it by recrystallization.

Workflow for Recrystallization:

Caption: Step-by-step workflow for recrystallization.

Key Considerations for Recrystallization:

  • Solvent Selection: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature, while the isomeric impurities have different solubility profiles.

  • Slow Cooling: Allowing the solution to cool slowly is crucial for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Seeding: If crystals do not form, adding a small "seed" crystal of pure this compound can initiate crystallization.

Troubleshooting Common Recrystallization Issues:

Problem Probable Cause Solution
Oiling out The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too quickly.Reheat the solution to redissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to lower the crystallization temperature. Allow for slower cooling.
No crystal formation The solution is not saturated, or the compound is too soluble in the chosen solvent.Boil off some of the solvent to concentrate the solution. Try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the original solvent to clarify and allow to cool slowly.
Low recovery The compound has significant solubility in the cold solvent, or too much solvent was used.Cool the solution in an ice bath for an extended period. Minimize the amount of cold solvent used to wash the crystals.
Impurities still present The chosen solvent does not effectively differentiate between the product and the isomer.Try a different solvent or a solvent pair. Perform a second recrystallization.
Removal of Isomers by Column Chromatography

Problem: Recrystallization is ineffective, or you need to separate a complex mixture of isomers.

Workflow for Column Chromatography:

Caption: A systematic approach to isomer separation by column chromatography.

Key Considerations for Column Chromatography:

  • Stationary Phase: Silica gel is the most common stationary phase for the separation of quinoline derivatives.

  • Mobile Phase (Eluent): The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

  • TLC for Method Development: Use thin-layer chromatography (TLC) to determine the optimal eluent system before running the column. The ideal eluent should give good separation between the spots of the desired product and the isomers.

Troubleshooting Common Column Chromatography Issues:

Problem Probable Cause Solution
Poor separation The eluent system is not optimal. The column was not packed properly.Optimize the eluent system using TLC. Try different solvent combinations and ratios. Repack the column carefully to avoid channels and cracks.
Compound stuck on the column The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent.
Broad bands The sample was loaded in too much solvent. The column was overloaded.Dissolve the sample in the minimum amount of solvent for loading. Use an appropriate amount of silica gel for the amount of sample being purified (typically a 20:1 to 50:1 ratio of silica to crude product by weight).

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Solvent Screening:

    • Place a small amount (10-20 mg) of the crude this compound in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) to each test tube at room temperature to assess solubility.

    • If the compound is insoluble at room temperature, gently heat the test tube to the boiling point of the solvent.

    • An ideal solvent will dissolve the compound when hot but show low solubility when cold.

    • If a single solvent is not ideal, try solvent pairs (e.g., ethanol/water, ethyl acetate/hexane).

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes, followed by hot filtration to remove the charcoal.

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Protocol 2: Purification of this compound by Column Chromatography
  • Eluent Selection (TLC):

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

    • The optimal eluent system will show good separation between the desired product and the impurities (Rf value of the desired product is typically between 0.2 and 0.4).

  • Column Preparation:

    • Securely clamp a glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, allowing the silica to settle without air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading and Elution:

    • Dissolve the crude product in the minimum amount of the eluent or a more polar solvent that will be adsorbed at the top of the column.

    • Carefully load the sample onto the top of the column.

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

    • If using a gradient elution, gradually increase the polarity of the eluent.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

Technical Support Center: Scalable Synthesis of 4-Chloro-6-fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 4-chloro-6-fluoroquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during the synthesis of these critical pharmaceutical intermediates. The following information is structured to offer practical, field-proven insights to overcome common challenges and optimize your synthetic protocols.

I. Overview of Synthetic Strategies

The scalable synthesis of this compound, a key building block for various pharmaceuticals, including fluoroquinolone antibiotics, typically involves a multi-step process.[1][2] The most common and industrially relevant approaches are variations of the Gould-Jacobs reaction and the Vilsmeier-Haack reaction.[3][4]

The Gould-Jacobs reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the 4-hydroxyquinoline intermediate.[3][5] Subsequent chlorination yields the desired this compound.[6]

The Vilsmeier-Haack reaction provides an alternative route, often starting from acetanilides, which undergo cyclization and formylation to produce 2-chloro-3-formylquinolines.[4][7] While versatile, this method can present its own set of challenges, particularly concerning reagent stability and reaction control.[8][9]

Below is a generalized workflow for the synthesis of this compound derivatives.

Synthesis_Workflow cluster_Gould_Jacobs Gould-Jacobs Pathway cluster_Vilsmeier_Haack Vilsmeier-Haack Pathway A Substituted Aniline C Condensation A->C B Alkoxymethylenemalonic Ester B->C D Thermal Cyclization C->D Anilidomethylenemalonic Ester E 4-Hydroxyquinoline Intermediate D->E F Chlorination (e.g., POCl3) E->F G This compound F->G H Substituted Acetanilide J Cyclization/Formylation H->J I Vilsmeier Reagent (POCl3/DMF) I->J K 2-Chloro-3-formylquinoline Intermediate J->K L Further Modification K->L M Target Derivative L->M

Caption: Generalized synthetic workflows for this compound derivatives.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound derivatives, providing potential causes and actionable solutions.

Gould-Jacobs Reaction Pathway

Question 1: Low yield during the initial condensation of aniline and alkoxymethylenemalonic ester.

  • Potential Cause: Incomplete reaction due to insufficient temperature or reaction time. The reaction is a nucleophilic substitution and requires adequate energy to proceed efficiently.

  • Solution:

    • Temperature Optimization: Ensure the reaction temperature is maintained appropriately. For many aniline derivatives, refluxing in a suitable solvent is necessary.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[10][11][12][13]

    • Reagent Purity: Use freshly distilled aniline and high-purity alkoxymethylenemalonic ester to avoid side reactions from impurities.

Question 2: Incomplete or low-yield thermal cyclization to the 4-hydroxyquinoline intermediate.

  • Potential Cause: The thermal cyclization step is a high-temperature intramolecular reaction, and insufficient temperature or premature product degradation can lead to low yields.[14]

  • Solution:

    • High-Boiling Point Solvent: Employ a high-boiling, inert solvent such as Dowtherm A or diphenyl ether to achieve the necessary high temperatures for cyclization (often >250 °C).[5]

    • Microwave Synthesis: Consider using microwave-assisted synthesis, which can significantly reduce reaction times and often improve yields by providing rapid and uniform heating.[14][15][16]

    • Time-Temperature Profile: A thorough investigation of the time and temperature is crucial to maximize the yield and minimize degradation.[14]

Question 3: Formation of regioisomers when using asymmetrically substituted anilines.

  • Potential Cause: Cyclization can occur at either of the two ortho positions of an asymmetrically substituted aniline, leading to a mixture of products.[5] This is governed by both steric and electronic factors.[5]

  • Solution:

    • Substituent Effects: Analyze the electronic nature of the substituents on the aniline ring. Electron-donating groups can influence the nucleophilicity of the ortho positions, directing cyclization.[17]

    • Steric Hindrance: Increased steric bulk on one side of the aniline can favor cyclization at the less sterically hindered position.[17]

    • Catalyst Choice: The choice of acid catalyst (e.g., H₂SO₄ vs. Polyphosphoric acid) can sometimes alter the ratio of regioisomers formed.[17]

    • Purification: If isomer formation is unavoidable, develop a robust chromatographic method for their separation.

Question 4: Incomplete chlorination of the 4-hydroxyquinoline intermediate.

  • Potential Cause: The chlorination reaction, typically using phosphorus oxychloride (POCl₃), may be incomplete due to insufficient reagent, temperature, or reaction time.[6]

  • Solution:

    • Reagent Stoichiometry: Use a sufficient excess of POCl₃ to drive the reaction to completion.

    • Reaction Conditions: Heat the reaction mixture under reflux for an adequate duration (e.g., 3 hours) to ensure complete conversion.[6]

    • Work-up Procedure: After the reaction, the excess POCl₃ is typically removed under vacuum. A careful aqueous work-up is then necessary to isolate the product.

Vilsmeier-Haack Reaction Pathway

Question 5: Low or no yield in the Vilsmeier-Haack cyclization/formylation.

  • Potential Cause: The success of the Vilsmeier-Haack reaction is highly dependent on the efficient in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from DMF and a halogenating agent like POCl₃.[8]

  • Solution:

    • Reagent Quality: Use fresh, anhydrous DMF and POCl₃. Moisture can decompose the Vilsmeier reagent.[8]

    • Stoichiometry: An excess of the Vilsmeier reagent is often necessary. The molar ratio of POCl₃ to DMF and the substrate is a critical parameter to optimize.[8]

    • Temperature Control: The initial formation of the Vilsmeier reagent should be performed at a low temperature (e.g., 0 °C) before the addition of the substrate.[4][8] The subsequent reaction temperature should be carefully controlled, as excessive heat can lead to product degradation.

Question 6: Formation of significant side products, such as diformylated compounds.

  • Potential Cause: Highly activated aromatic substrates can undergo diformylation or other side reactions under the strongly electrophilic conditions of the Vilsmeier-Haack reaction.[8]

  • Solution:

    • Milder Conditions: Employ lower reaction temperatures and shorter reaction times to minimize side reactions.[8]

    • Stoichiometry Adjustment: Reducing the excess of the Vilsmeier reagent can sometimes suppress diformylation.[8]

    • Protecting Groups: If the substrate contains other sensitive functional groups (e.g., hydroxyls, amines), they should be protected prior to the Vilsmeier-Haack reaction.[8]

III. Frequently Asked Questions (FAQs)

Q1: What are the most common side products in classical quinoline syntheses like the Skraup reaction?

A1: In strongly acidic and high-temperature reactions like the Skraup and Doebner-von Miller syntheses, the formation of tar and polymeric materials is a significant issue.[17][18] This is often due to the polymerization of α,β-unsaturated carbonyl compounds under these harsh conditions.[18]

Q2: How can I improve the overall yield and purity of my quinoline synthesis?

A2: Optimization of reaction conditions is paramount. This includes precise control of temperature, reaction time, and the choice of catalyst and solvent.[18] Using milder catalysts can often prevent the harsh conditions that lead to byproduct formation.[18] Ensuring the high purity of starting materials is also crucial to prevent impurities from interfering with the desired reaction pathway.[18]

Q3: Are there any general strategies to minimize the formation of tar-like byproducts?

A3: For reactions known to produce tar, such as the Skraup synthesis, the use of a moderator like ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[17] Careful control over the addition of strong acids and efficient stirring to dissipate heat are also effective measures.[17]

Q4: What analytical techniques are best suited for monitoring the reaction progress and purity of this compound derivatives?

A4: A combination of chromatographic and spectroscopic techniques is recommended.

  • TLC and HPLC: These are invaluable for monitoring the consumption of starting materials and the formation of products and byproducts in real-time.[10][11][12][13]

  • NMR Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and any isolated intermediates.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product.[10][12]

  • FT-IR Spectroscopy: Useful for identifying key functional groups.

Analytical Technique Purpose
TLCRapid, qualitative reaction monitoring.
HPLC-UV/DAD/MSQuantitative reaction monitoring, purity assessment, and impurity profiling.[10][12]
¹H and ¹³C NMRStructural confirmation of products and intermediates.
Mass SpectrometryMolecular weight confirmation.[10][12]
FT-IRFunctional group analysis.

IV. Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-6-fluoroquinoline via Gould-Jacobs Reaction
  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 100-110 °C for 1-2 hours. The progress of the reaction can be monitored by TLC.

  • Cyclization: To the reaction mixture, add a high-boiling solvent such as Dowtherm A.

  • Heat the mixture to 240-250 °C for 30-60 minutes.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain 4-hydroxy-6-fluoroquinoline.

Protocol 2: Chlorination of 4-Hydroxy-6-fluoroquinoline
  • To a round-bottom flask, add 4-hydroxy-6-fluoroquinoline (1 equivalent) and phosphorus oxychloride (3-5 equivalents).[6]

  • Stir the mixture and heat under reflux for 3 hours.[6]

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonia solution).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Chlorination_Protocol A Mix 4-Hydroxy-6-fluoroquinoline and POCl3 B Heat under reflux (3 hours) A->B C Cool and quench on crushed ice B->C D Neutralize with base C->D E Extract with organic solvent D->E F Dry and concentrate E->F G This compound F->G

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with 4-Chloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for palladium-catalyzed cross-coupling reactions involving 4-chloro-6-fluoroquinoline. This challenging substrate often presents unique hurdles in achieving high yields and catalyst stability. Here, we address common issues in a practical question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with this compound is sluggish or stalls completely. What is the most likely cause?

A1: Catalyst Poisoning by the Quinoline Nitrogen

The most frequent culprit behind poor reactivity with nitrogen-containing heterocycles like quinoline is catalyst poisoning.[1][2] The lone pair of electrons on the quinoline's nitrogen atom can strongly coordinate to the palladium center, effectively blocking the active sites required for the catalytic cycle to proceed.[2][3] This is a well-documented phenomenon that can significantly hinder or halt your reaction.[3]

Troubleshooting Steps:

  • Ligand Selection is Critical: The choice of ligand is paramount to shield the palladium center and mitigate poisoning.

    • Bulky, Electron-Rich Ligands: Employ sterically hindered and electron-donating phosphine ligands. These ligands can create a "protective pocket" around the palladium, disfavoring coordination with the quinoline nitrogen. They also promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[4][5]

    • Bidentate Ligands: Ligands like BINAP or DPPF can be effective as they occupy two coordination sites on the palladium, making it more difficult for the quinoline to bind.[6]

  • Reaction in Acidic Medium: Performing the reaction in an acidic solvent, such as acetic acid, can protonate the quinoline nitrogen.[2] This protonation effectively neutralizes the lone pair, preventing it from coordinating with and poisoning the palladium catalyst.[2]

  • Use of Additives: Certain additives can act as "scavengers" for catalyst poisons or help to stabilize the active catalytic species.

Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction flask. What does this indicate and how can I prevent it?

A2: Catalyst Agglomeration and Decomposition

The formation of a black precipitate is a classic sign of catalyst deactivation through the aggregation of palladium nanoparticles into inactive "palladium black".[7] This is often triggered by suboptimal reaction conditions or the degradation of the supporting ligands.

Troubleshooting Protocol: Preventing Catalyst Agglomeration

  • Maintain a Strictly Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation by atmospheric oxygen.[8] Ensure your reaction setup is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Optimize Reaction Temperature: Excessively high temperatures can accelerate the rate of catalyst agglomeration.[9] If you observe precipitation, consider reducing the reaction temperature. It's a delicate balance, as sufficient heat is needed for the reaction to proceed at a reasonable rate.

  • Ensure Ligand Stability: The ligands are not just for reactivity; they are crucial for stabilizing the palladium nanoparticles and preventing them from clumping together.[4][10] If you suspect ligand degradation (e.g., phosphine oxidation), consider using more robust ligands or ensuring your reagents and solvents are free of oxidants.

  • Proper Base Selection and Solubility: An inappropriate or poorly soluble base can lead to localized high concentrations of reactants and catalyst, promoting decomposition.[8][9] Ensure your chosen base is suitable for the reaction and sufficiently soluble in the solvent system.[11]

ParameterRecommendationRationale
Atmosphere Rigorously inert (Argon or Nitrogen)Prevents oxidation of active Pd(0) species.[8]
Temperature Start with literature-recommended values and optimize downwards if precipitation occurs.High temperatures can accelerate catalyst aggregation.[9]
Ligand Choice Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).Stabilizes Pd nanoparticles and prevents agglomeration.[10]
Base Use a soluble base (e.g., Cs₂CO₃, K₃PO₄).Ensures a homogeneous reaction mixture, preventing localized decomposition.[9]
Q3: My Suzuki coupling reaction with this compound is giving low yields, and I see significant amounts of starting material remaining. What should I investigate?

A3: Inefficient Transmetalation or Issues with the Boronic Acid

In Suzuki couplings, a stalled reaction with unconsumed starting material often points to a problem with the transmetalation step or the quality of the boronic acid reagent.

Diagnostic Workflow:

G cluster_0 Troubleshooting Low Yield in Suzuki Coupling Start Low Yield / Stalled Reaction Check_Base Is the base appropriate and soluble? Start->Check_Base Check_Boronic Is the boronic acid of high quality? Check_Base->Check_Boronic Yes Optimize_Base Action: Change base (e.g., to KF, Cs2CO3) or improve solubility. Check_Base->Optimize_Base No Check_Solvent Is the solvent system optimal? Check_Boronic->Check_Solvent Yes Use_Fresh_Boronic Action: Use fresh/purified boronic acid or a boronate ester. Check_Boronic->Use_Fresh_Boronic No Optimize_Solvent Action: Try different solvent mixtures (e.g., with water). Check_Solvent->Optimize_Solvent No End Reaction Optimized Check_Solvent->End Yes Optimize_Base->End Use_Fresh_Boronic->End Optimize_Solvent->End

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Detailed Steps:

  • Evaluate the Base: The base is crucial for activating the boronic acid to form the boronate species, which is necessary for transmetalation.[8]

    • Inadequate Base Strength: If the base is too weak, the boronate will not form efficiently.

    • Solubility Issues: A base that is not soluble in the reaction medium will have limited effectiveness. Consider switching to a more soluble base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Assess Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored under anhydrous conditions.[8]

    • Deborylation: A common side reaction is the protodeborylation of the boronic acid, which is essentially the cleavage of the C-B bond, rendering it inactive for cross-coupling.[11]

    • Solution: Use freshly purchased or recrystallized boronic acid. Alternatively, consider using the corresponding boronate ester (e.g., a pinacol ester), which is often more stable.

  • Solvent System: The solvent plays a critical role in solubilizing all components of the reaction. For Suzuki reactions, a mixture of an organic solvent with water is often beneficial to help dissolve the inorganic base and facilitate the formation of the boronate.[11][12]

Q4: I am attempting a Buchwald-Hartwig amination with this compound, but the reaction is failing. What are the key parameters to check?

A4: Challenges in C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it has its own set of sensitivities, especially with challenging substrates.[6]

Key Parameters for Optimization:

ParameterCommon IssueRecommended Solution
Base The base is too weak to deprotonate the amine or the resulting palladium-amine complex.Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
Ligand The ligand does not sufficiently promote reductive elimination of the C-N bond.Use specialized Buchwald ligands (e.g., SPhos, XPhos) designed to accelerate reductive elimination.[13][14]
Amine Reactivity The amine is too sterically hindered or not nucleophilic enough.Reaction conditions may need to be more forcing (higher temperature, longer reaction time).
Side Reactions β-hydride elimination can compete with reductive elimination, especially with primary amines.[6]Choose a ligand that favors reductive elimination.[9]

Experimental Protocol: Small-Scale Reaction Optimization

To efficiently troubleshoot, set up a parallel array of small-scale reactions to screen different ligands, bases, and solvents simultaneously.

  • Setup: In a glovebox, arrange an array of reaction vials.

  • Reagents: To each vial, add this compound, the amine, and a magnetic stir bar.

  • Variable Addition: Add a different combination of palladium precatalyst, ligand, and base to each vial.

  • Solvent: Add the chosen solvent to each vial.

  • Reaction: Seal the vials and place them in a heating block at the desired temperature.

  • Analysis: After a set time, quench the reactions and analyze the crude mixture by LC-MS or GC-MS to determine the most promising conditions.

Q5: Can a deactivated palladium catalyst be regenerated?

A5: Regeneration Potential and Methods

In some cases, particularly with heterogeneous catalysts (e.g., Pd on carbon), regeneration is possible, though it is often challenging for catalysts deactivated in homogeneous reactions.

Common Deactivation Mechanisms and Regeneration Strategies:

  • Coking/Fouling: The deposition of organic residues on the catalyst surface can block active sites.[15][16]

    • Regeneration: This can sometimes be addressed by calcination (heating in air or an inert atmosphere) to burn off the organic material.[15][17][18] Another approach involves washing with specific solvents or acids to dissolve the fouling agents.[19]

  • Sintering/Aggregation: This is the irreversible growth of metal particles, leading to a loss of active surface area.[16][20]

    • Regeneration: This is generally considered an irreversible form of deactivation. The focus should be on prevention by using milder reaction conditions and stabilizing ligands.[3]

  • Poisoning: Chemical deactivation by strong binding of species like the quinoline nitrogen.

    • Regeneration: For heterogeneous catalysts, treatment with an oxidizing agent or washing with a strongly coordinating solvent might displace the poison.[21] For homogeneous catalysts, regeneration is typically not feasible within the reaction mixture.

Analytical Techniques for Characterizing Deactivated Catalysts:

To understand the cause of deactivation, several analytical techniques can be employed on the recovered catalyst:[22][23]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the palladium.[7][22]

  • Transmission Electron Microscopy (TEM): To visualize the size and morphology of palladium nanoparticles and check for aggregation.[22][24][25]

  • Inductively Coupled Plasma (ICP) Analysis: To quantify palladium leaching into the solution.

G cluster_1 Catalyst Deactivation & Analysis Deactivation Catalyst Deactivation Observed Identify_Cause Identify Deactivation Mechanism Deactivation->Identify_Cause Poisoning Poisoning (e.g., Quinoline) Identify_Cause->Poisoning Aggregation Aggregation (Pd Black) Identify_Cause->Aggregation Fouling Fouling (Coking) Identify_Cause->Fouling Analyze_XPS Analyze with XPS (Oxidation State) Poisoning->Analyze_XPS Analyze_TEM Analyze with TEM (Particle Size) Aggregation->Analyze_TEM Analyze_ICP Analyze with ICP (Leaching) Fouling->Analyze_ICP Regenerate Attempt Regeneration Analyze_XPS->Regenerate Prevent Focus on Prevention Analyze_TEM->Prevent Analyze_ICP->Regenerate Regenerate->Prevent If unsuccessful

Caption: Deactivation analysis and strategy workflow.

References

Validation & Comparative

The 4-Chloro-6-fluoroquinoline Scaffold: A Comparative Guide to Unlocking Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core as a Privileged Scaffold in Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged structure" in the field of medicinal chemistry. Its rigid framework and versatile substitution points have given rise to a vast number of compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The introduction of a fluorine atom, particularly at the 6-position, has been a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles.[2] The 4-chloro-6-fluoroquinoline moiety, therefore, represents a highly valuable and reactive starting material for the synthesis of novel therapeutic agents. The chlorine atom at the C4 position acts as an excellent leaving group, facilitating nucleophilic substitution to generate diverse libraries of derivatives for structure-activity relationship (SAR) studies.[3]

This guide provides a comprehensive analysis of the structure-activity relationships of this compound derivatives, primarily focusing on their potential as anticancer agents through kinase inhibition. By examining SAR data from closely related chemical classes, we will build a predictive framework for designing potent and selective molecules based on this promising scaffold. We will also provide detailed experimental protocols for their evaluation and compare their potential efficacy against established therapeutic agents.

The Chemistry of Opportunity: Derivatization of the this compound Core

The synthetic utility of this compound lies in the reactivity of the C4-chloro group. This position is readily attacked by nucleophiles, most commonly amines, to forge a C-N bond and create 4-aminoquinoline derivatives. This straightforward synthetic access allows for the systematic exploration of various substituents at the 4-position to probe their impact on biological activity.

A typical synthetic workflow for generating a library of 4-anilino-6-fluoroquinoline derivatives, which are analogues of many known kinase inhibitors, is outlined below.

General Synthetic Protocol: Synthesis of 4-Anilino-6-fluoroquinoline Derivatives
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

  • Addition of Nucleophile: Add the desired aniline derivative (1.1 equivalents) to the solution. The choice of aniline is critical for exploring the SAR.

  • Catalysis/Reaction Conditions: Add a catalytic amount of acid (e.g., HCl) and heat the reaction mixture to reflux (typically 70-120°C).[3][4]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired 4-anilino-6-fluoroquinoline derivative.

This versatile protocol can be adapted for a wide range of amine nucleophiles, enabling the creation of a diverse library of compounds for biological screening.

Structure-Activity Relationship (SAR): Insights from Analogous Scaffolds

While comprehensive SAR studies specifically on a broad series of this compound derivatives are not extensively documented in publicly available literature, we can derive powerful insights from closely related and well-studied classes of compounds, such as fluoroquinolone antibacterials and quinazoline-based kinase inhibitors.

Lessons from Fluoroquinolone Antibacterials

The development of fluoroquinolone antibiotics provides a foundational understanding of the key structural requirements for the biological activity of 6-fluoroquinoline derivatives. The SAR for this class is well-established:[5]

  • C6-Fluorine: The fluorine atom at the C6 position is crucial for potent antibacterial activity and broad-spectrum coverage.[5]

  • C4-Oxo Group: A carbonyl group at the C4 position is essential for binding to the target enzymes, DNA gyrase and topoisomerase IV.

  • C7-Substituent: The nature of the substituent at the C7 position significantly modulates the antibacterial spectrum and potency. Typically, a piperazine ring or a similar nitrogen-containing heterocycle is favored.[6]

Although the primary application discussed here is anticancer activity, the established importance of the C6-fluoro group in enhancing potency in the broader quinoline class is a key takeaway for our scaffold of interest.

Harnessing the Power of Analogy: 4-Anilinoquinolines as Kinase Inhibitors

A more direct and relevant comparison for anticancer applications comes from the extensive research on 4-anilinoquinazoline and 4-anilinoquinoline derivatives as inhibitors of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8] These kinases are critical regulators of signaling pathways that drive tumor growth, proliferation, and angiogenesis.[9]

The 4-anilinoquinazoline scaffold is the backbone of several FDA-approved EGFR inhibitors, such as gefitinib and erlotinib. The 4-anilino-6-fluoroquinoline core mimics the essential structural features of these drugs, making it a highly promising candidate for developing novel kinase inhibitors.

Key SAR observations for 4-anilinoquinazoline/quinoline kinase inhibitors include:

  • The 4-Anilino Moiety: This group is essential for binding to the ATP pocket of the kinase. Substitutions on the aniline ring can be used to enhance potency and selectivity. For example, a 3-chloro or 3-bromo substitution often improves activity.

  • The Quinoline/Quinazoline Core: This bicyclic system acts as a scaffold, orienting the anilino group correctly within the active site.

  • Substitutions on the Quinoline/Quinazoline Ring: Small, solubilizing groups at other positions on the heterocyclic core can improve pharmacokinetic properties.

The table below presents the inhibitory activities of several quinoline and quinazoline derivatives against key cancer-related kinases and cell lines. While not exclusively derived from this compound, this data illustrates the potent anticancer potential of this structural class.

Compound ClassTarget/Cell LineIC50 Value (µM)Reference CompoundIC50 Value (µM)
Levofloxacin Derivative (17h)MCF-7 (Breast Cancer)1.69Doxorubicin~2.82
Levofloxacin Derivative (17h)A549 (Lung Cancer)2.62Doxorubicin-
Quinoline-Chalcone Hybrid (33)EGFR Kinase0.037Gefitinib0.029
Quinoline-Chalcone Hybrid (37)EGFR Kinase2.61--
4-Anilinoquinazoline (Gefitinib)EGFR Kinase0.025-0.033--
4-Anilinoquinazoline (Erlotinib)EGFR Kinase0.033--
6-Arylureido-4-anilinoquinazoline (7i)A549 (Lung Cancer)2.25Gefitinib>10
6-Arylureido-4-anilinoquinazoline (7i)EGFR Kinase0.017Gefitinib0.025

Table 1: Comparative inhibitory activities of various quinoline and quinazoline derivatives. Note: Data is compiled from multiple sources for illustrative purposes and direct comparison should be made with caution.[8][10][11]

The potent, low nanomolar to micromolar activities of these related compounds strongly support the hypothesis that derivatives of this compound are excellent candidates for development as novel anticancer agents. The 4-fluoro substitution on the quinoline ring is anticipated to further enhance the binding interactions and drug-like properties of these molecules.[12]

Visualizing the Mechanism: Targeting Key Cancer Signaling Pathways

To understand the therapeutic rationale for developing this compound derivatives as anticancer agents, it is essential to visualize their molecular targets. EGFR and VEGFR-2 are two of the most critical receptor tyrosine kinases in oncology.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a primary driver of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, including non-small cell lung cancer and colorectal cancer. 4-Anilinoquinoline derivatives can act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and shutting down downstream signaling.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Inhibitor 4-Anilino-6-fluoroquinoline Derivative Inhibitor->EGFR Inhibits RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

References

A Comparative Guide to the In Vitro Evaluation of 4-Chloro-6-fluoroquinoline Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of biologically active compounds. Within this class, 4-chloro-6-fluoroquinoline serves as a crucial intermediate for the synthesis of novel therapeutic agents. The strategic placement of halogen atoms on the quinoline ring can significantly influence the physicochemical properties and biological activity of the resulting analogs, making them promising candidates for anticancer drug discovery.

This guide provides a comprehensive comparison of 4-aminoquinoline analogs, with a particular focus on derivatives of the closely related 7-fluoro and 7-chloro scaffolds, which serve as valuable surrogates for understanding the potential of 6-fluoro analogs. We will delve into their in vitro cytotoxic effects against human breast cancer cell lines, detail the experimental methodologies for their evaluation, and explore the underlying mechanisms of action that contribute to their anticancer properties.

Structure-Activity Relationship and Comparative Cytotoxicity

The anticancer potency of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. A study by Ansari et al. (2007) provides valuable insights into the structure-activity relationships of a series of 4-aminoquinoline derivatives, including those with fluorine and chlorine substitutions at the 7-position, against the human breast adenocarcinoma cell lines MCF-7 and MDA-MB-468.[1] While this study focuses on the 7-halo isomers, the findings offer a strong foundation for predicting the behavior of the corresponding 6-fluoro analogs.

The 4-chloroquinoline moiety is a common precursor in the synthesis of these analogs, where the chlorine at the 4-position is displaced by various amines to generate a library of compounds. The cytotoxicity of these synthesized compounds is then typically assessed using colorimetric assays such as the MTT or SRB assay to determine their half-maximal growth inhibitory concentration (GI₅₀).

Below is a comparative summary of the in vitro cytotoxicity of selected 4-amino-7-substituted-quinoline analogs from the study by Ansari et al. (2007), which highlights the influence of different substituents on their anticancer activity.[1]

Compound IDR (Substituent at 7-position)Linker (at 4-position)MCF-7 GI₅₀ (µM)MDA-MB-468 GI₅₀ (µM)
2 -Cl-NH-(CH₂)₃-CH₃14.4713.72
3 -F-NH-(CH₂)₃-CH₃11.5210.85
5 -Cl-NH-(CH₂)₂-N(CH₃)₂36.778.73
6 -F-NH-(CH₂)₂-N(CH₃)₂14.8011.47
CQ -ClSee original publication for full structure20.7224.36

Data extracted from Ansari et al., 2007.[1]

From this data, several key observations can be made:

  • Influence of the Halogen at Position 7: In the case of the simple n-butylamino side chain, the 7-fluoro analog (3 ) exhibited slightly higher potency against both cell lines compared to the 7-chloro analog (2 ).[1] This suggests that fluorine at this position can be beneficial for cytotoxic activity.

  • Impact of the 4-Amino Side Chain: The introduction of a more complex, basic side chain, N,N-dimethylethane-1,2-diamine, led to a significant increase in potency against the MDA-MB-468 cell line for the 7-chloro analog (5 ) compared to its simpler counterpart (2 ).[1] However, this trend was reversed in the MCF-7 cell line, highlighting the importance of cell-line specific responses.

  • Comparison with Chloroquine (CQ): Several of the synthesized analogs demonstrated superior or comparable cytotoxicity to the well-known antimalarial drug chloroquine, which has also been investigated for its anticancer properties.[1]

These findings underscore the critical role that both the halogen substitution on the quinoline ring and the nature of the side chain at the 4-position play in modulating the anticancer activity of this class of compounds.

Experimental Protocols for In Vitro Evaluation

To ensure the reliability and reproducibility of in vitro cytotoxicity data, standardized and well-documented experimental protocols are essential. The following is a detailed methodology for a typical cytotoxicity screening assay, based on the protocol described by Ansari et al. (2007).[1]

In Vitro Cytotoxicity Screening (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Trypsin-EDTA

  • 96-well microtiter plates

  • Test compounds (this compound analogs)

  • Control drug (e.g., Doxorubicin)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 10% Trichloroacetic acid (TCA), cold

  • 10 mM Tris base solution

  • Microplate reader

Protocol:

  • Cell Culture: Maintain human cancer cell lines in RPMI 1640 medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.

  • Cell Plating: Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug in the culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Staining: Wash the plates five times with distilled water and allow them to air dry. Add 100 µL of SRB solution to each well and stain for 10-30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mechanistic Insights: How this compound Analogs May Exert Anticancer Effects

While the precise mechanisms of action for novel this compound analogs require specific investigation, the broader class of quinoline and fluoroquinolone compounds are known to exert their anticancer effects through several key pathways.[2][3] Understanding these potential mechanisms is crucial for rational drug design and the development of more effective therapies.

Inhibition of Topoisomerase II

One of the most well-established anticancer mechanisms for fluoroquinolone derivatives is the inhibition of topoisomerase II.[2][4] This essential enzyme is responsible for managing DNA topology during replication and transcription. By stabilizing the transient DNA-topoisomerase II cleavage complex, these compounds lead to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis (programmed cell death).[2] The fluorine atom at the C-6 position is often considered important for enhancing activity against mammalian topoisomerases.[5]

Induction of Apoptosis and Cell Cycle Arrest

Many quinoline derivatives have been shown to induce apoptosis in cancer cells.[2] This can occur through various signaling pathways, including the activation of caspases, which are key executioner proteins in the apoptotic cascade. Additionally, these compounds can cause cell cycle arrest at different phases (e.g., G2/M or S phase), preventing cancer cells from proliferating.[6][7]

Visualizing the Experimental Workflow and Potential Mechanism of Action

To provide a clearer understanding of the processes involved in the evaluation and the potential biological impact of this compound analogs, the following diagrams have been generated.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies s1 This compound s3 Nucleophilic Aromatic Substitution s1->s3 s2 Amine Nucleophile s2->s3 s4 Purification & Characterization (NMR, MS) s3->s4 i1 Cytotoxicity Screening (SRB Assay) s4->i1 Test Analogs i2 Determination of GI₅₀ Values i1->i2 i3 Comparative Analysis i2->i3 m1 Topoisomerase II Inhibition Assay i3->m1 Active Compounds m2 Cell Cycle Analysis (Flow Cytometry) i3->m2 m3 Apoptosis Assay (e.g., Annexin V) i3->m3

Caption: A typical workflow for the synthesis and in vitro evaluation of this compound analogs.

G cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm compound This compound Analog topoII Topoisomerase II compound->topoII Inhibition dna DNA ds_breaks DNA Double-Strand Breaks dna->ds_breaks Stabilization of cleavage complex caspases Caspase Activation ds_breaks->caspases Signal Transduction apoptosis Apoptosis caspases->apoptosis

Caption: A simplified diagram of the potential mechanism of action via Topoisomerase II inhibition.

Conclusion and Future Directions

The in vitro evaluation of this compound analogs and their derivatives reveals a promising class of compounds with significant anticancer potential. The ease of synthesis, coupled with the ability to modulate cytotoxic activity through substitutions at various positions on the quinoline ring, makes this scaffold an attractive starting point for the development of novel cancer therapeutics.

Future research should focus on synthesizing and evaluating a broader range of this compound analogs to establish a more comprehensive structure-activity relationship for this specific scaffold. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways affected by the most potent compounds. Ultimately, promising candidates from in vitro studies will require further validation in preclinical in vivo models to assess their therapeutic efficacy and safety profiles.

References

A Comparative Guide to the Cytotoxicity of Halogenated Quinolines: Focus on 4-Chloro-6-Fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activity.[1] In the realm of oncology, quinoline derivatives have emerged as a significant class of compounds with potent anticancer properties.[2][3] A key strategy for enhancing their cytotoxic efficacy involves the strategic placement of halogen atoms, such as chlorine and fluorine, on the quinoline ring. These modifications can profoundly influence the compound's metabolic stability, binding affinity to biological targets, and overall potency.[4][5]

This guide provides an in-depth comparison of the cytotoxicity of 4-chloro-6-fluoroquinoline derivatives, a promising subclass of halogenated quinolines. We will objectively evaluate their performance against alternative quinoline structures and the standard chemotherapeutic agent, Doxorubicin. This analysis is grounded in established experimental data and detailed protocols, offering researchers a comprehensive resource for assessing this important class of anticancer compounds.

Section 1: The Molecular Basis of Quinoline-Induced Cytotoxicity

The anticancer effects of many quinoline derivatives are multifaceted, often converging on the induction of programmed cell death, or apoptosis. The primary mechanisms involve direct interaction with cellular DNA and the inhibition of essential enzymes involved in DNA replication and maintenance.

  • Topoisomerase Inhibition and DNA Intercalation: Many cytotoxic quinolines function as topoisomerase inhibitors.[6] Topoisomerases are crucial enzymes that resolve topological DNA problems during replication and transcription.[7] By stabilizing the transient DNA-topoisomerase II complex, these compounds lead to irreversible double-strand DNA breaks.[5][8] Some derivatives can also act as DNA intercalators, inserting themselves between DNA base pairs, which disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[9]

  • Cell Cycle Arrest: The accumulation of DNA damage forces the cell to halt its progression through the cell cycle, typically at the G2/M or S phase checkpoints.[2][10][11] This pause allows the cell to attempt DNA repair; however, if the damage is too extensive, the cell is directed towards apoptosis.

  • Induction of Apoptosis: The DNA damage and cellular stress induced by quinoline derivatives predominantly activate the intrinsic (or mitochondrial) pathway of apoptosis.[9][12] This leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, causing mitochondrial outer membrane permeabilization (MOMP).[9][13] Cytochrome c is then released from the mitochondria into the cytosol, where it contributes to the formation of the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway.[12] Caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the systematic dismantling of the cell.[12][14]

G cluster_0 Cellular Insult cluster_1 Primary Mechanisms cluster_2 Cellular Response cluster_3 Intrinsic Apoptosis Pathway Quinoline Derivative Quinoline Derivative Topoisomerase II Inhibition Topoisomerase II Inhibition Quinoline Derivative->Topoisomerase II Inhibition DNA Intercalation DNA Intercalation Quinoline Derivative->DNA Intercalation DNA Damage DNA Damage Topoisomerase II Inhibition->DNA Damage DNA Intercalation->DNA Damage Cell Cycle Arrest (G2/M, S Phase) Cell Cycle Arrest (G2/M, S Phase) DNA Damage->Cell Cycle Arrest (G2/M, S Phase) Apoptosis Induction Apoptosis Induction Cell Cycle Arrest (G2/M, S Phase)->Apoptosis Induction Bax/Bcl-2 Ratio ↑ Bax/Bcl-2 Ratio ↑ Apoptosis Induction->Bax/Bcl-2 Ratio ↑ Mitochondrial Disruption Mitochondrial Disruption Bax/Bcl-2 Ratio ↑->Mitochondrial Disruption Cytochrome c Release Cytochrome c Release Mitochondrial Disruption->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Cell Death Cell Death Caspase-3 Activation->Cell Death G cluster_workflow Comprehensive Cytotoxicity Assessment Workflow cluster_assays Parallel Assays cluster_data Data Acquisition & Analysis start Seed Cancer Cells in Microplates (e.g., 96-well, 6-well) treat Treat with Quinoline Derivatives (Dose-Response & Time-Course) start->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh annexin Annexin V/PI Staining (Apoptosis Profile) treat->annexin caspase Caspase-3 Assay (Apoptosis Execution) treat->caspase read_absorbance Measure Absorbance/ Fluorescence/Luminescence (Plate Reader) mtt->read_absorbance ldh->read_absorbance read_flow Analyze by Flow Cytometry annexin->read_flow caspase->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50 measure_activity Determine Caspase Activity read_absorbance->measure_activity quantify_apoptosis Quantify Apoptotic vs. Necrotic Populations read_flow->quantify_apoptosis end_point Comprehensive Cytotoxicity Profile calc_ic50->end_point quantify_apoptosis->end_point measure_activity->end_point G cluster_interpretation Logical Flow of Data Interpretation start Initial Screening: MTT Assay result_mtt Low IC50 Value: Potent Compound Identified start->result_mtt question_mechanism Cytostatic or Cytotoxic? result_mtt->question_mechanism assay_ldh Perform LDH Assay question_mechanism->assay_ldh result_ldh_high High LDH Release: Cytotoxic (Membrane Damage) assay_ldh->result_ldh_high result_ldh_low Low LDH Release: Primarily Cytostatic assay_ldh->result_ldh_low question_death_type Apoptosis or Necrosis? result_ldh_high->question_death_type assay_apoptosis Perform Annexin V/PI & Caspase-3 Assays question_death_type->assay_apoptosis result_apoptosis Annexin V+ & High Caspase-3: Mechanism is Apoptosis assay_apoptosis->result_apoptosis conclusion Confirmed Apoptotic Anticancer Agent result_apoptosis->conclusion

References

Target Validation for 4-Chloro-6-fluoroquinoline Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents with improved efficacy and reduced resistance profiles is a perpetual endeavor. The 4-chloro-6-fluoroquinoline scaffold has emerged as a promising starting point for the development of potent antibacterial and antiviral agents.[1][2] This guide provides an in-depth, comparative analysis of the target validation strategies for compounds derived from this versatile chemical backbone. We will delve into the experimental methodologies that form the cornerstone of establishing a compound's mechanism of action, objectively compare the performance of this compound derivatives with alternative therapies, and provide detailed protocols to empower researchers in their own discovery pipelines.

The Rationale for Targeting DNA Replication

Compounds based on the quinolone structure have a well-established history of targeting bacterial DNA replication, a fundamental process for cell viability.[3] The primary targets within this pathway are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a crucial step for relieving the torsional stress that arises during replication and transcription. Topoisomerase IV, on the other hand, is primarily involved in decatenating (unlinking) daughter chromosomes after replication, allowing for proper cell division. Inhibition of these enzymes leads to the stabilization of DNA-enzyme complexes, resulting in double-strand DNA breaks and ultimately, bacterial cell death.

Similarly, in the context of viral infections, particularly those involving DNA viruses, the viral DNA polymerase is a key enzyme responsible for replicating the viral genome.[4] Targeting this enzyme with nucleoside analogs or other inhibitors is a clinically validated strategy for antiviral therapy.[4][5]

The following diagram illustrates a generalized workflow for the target validation of a novel compound derived from the this compound scaffold.

Target_Validation_Workflow cluster_0 Initial Screening & Hypothesis Generation cluster_1 Biochemical & Biophysical Validation cluster_2 Cellular & Genetic Validation cluster_3 Lead Optimization & Preclinical Development Compound_Synthesis Synthesis of this compound Derivatives Phenotypic_Screening Phenotypic Screening (Antibacterial/Antiviral Assays) Compound_Synthesis->Phenotypic_Screening In_Silico_Modeling In Silico Docking & Target Prediction Phenotypic_Screening->In_Silico_Modeling Enzyme_Assays Biochemical Assays (e.g., DNA Gyrase Supercoiling, Topoisomerase IV Decatenation, DNA Polymerase Activity) In_Silico_Modeling->Enzyme_Assays CETSA Cellular Thermal Shift Assay (CETSA) for Target Engagement Enzyme_Assays->CETSA Kinobeads Kinobeads/Chemical Proteomics for Off-Target Profiling CETSA->Kinobeads CRISPR_Validation CRISPR-Cas9 Mediated Target Validation Kinobeads->CRISPR_Validation Resistance_Studies Spontaneous Resistance Mutant Studies CRISPR_Validation->Resistance_Studies Lead_Optimization Lead Optimization Resistance_Studies->Lead_Optimization

Caption: A generalized workflow for the target validation of novel compounds.

Comparative Analysis of this compound Derivatives and Alternatives

A critical aspect of drug development is understanding how a novel compound performs relative to existing therapies. The following tables provide a comparative overview of the in vitro activity of this compound based compounds and their alternatives against key bacterial and viral targets.

Antibacterial Activity: Targeting DNA Gyrase and Topoisomerase IV
Compound ClassSpecific CompoundTarget(s)OrganismIC50 / MICReference(s)
Fluoroquinolone WQ-3034DNA GyraseS. Typhimurium (WT)IC50: 0.020 µg/mL[6]
Fluoroquinolone 3-(2-aminothiazol-4-yl)-7-chloro-6-(pyrrolidin-1-yl) quinoloneDNA GyraseS. aureusIC50: 11.5 µM[7]
Fluoroquinolone Ciprofloxacin Derivative 4 DNA GyraseE. coliIC50: 42 nM[8]
Fluoroquinolone Ciprofloxacin Derivative 4 Topoisomerase IVE. coliIC50: 1.47 µM[8]
Fluoroquinolone DelafloxacinDNA Gyrase & Topo IVS. aureus / E. coli-[9]
Non-Quinolone ZoliflodacinDNA GyraseN. gonorrhoeaeMIC50: 0.03 µg/mL, MIC90: 0.06 µg/mL[10]
Non-Quinolone ZoliflodacinDNA GyraseN. gonorrhoeaeMIC50: 0.06 mg/liter, MIC90: 0.125 mg/liter[11]
Non-Quinolone Biphenyl-based allosteric inhibitorDNA GyraseE. coliIC50: low µM range[12]
Natural Product Digallic AcidDNA GyraseE. coliIC50: 2 µM[1]
Antiviral Activity: Targeting Viral DNA Polymerase
Compound ClassSpecific CompoundTarget VirusIC50 / EC50Reference(s)
Fluoroquinolone OfloxacinPolyomavirus BK~90% inhibition at 150 µg/ml[13]
Nucleoside Analog AcyclovirHerpes Simplex Virus-1 (HSV-1)EC50: 0.85 µM[14]
Nucleoside Analog AcyclovirHerpes Simplex Virus-2 (HSV-2)EC50: 0.86 µM[14]
Nucleoside Analog AcyclovirVaricella-Zoster Virus (VZV)IC50: 0.22 µM
Pyrophosphate Analog FoscarnetCytomegalovirus (CMV)-[15][16]
Pyrophosphate Analog FoscarnetInfluenza AIC50: 29 µM[17]

Key Experimental Protocols for Target Validation

Biochemical Assays: DNA Gyrase Supercoiling and Topoisomerase IV Decatenation

These in vitro assays are fundamental for confirming the direct inhibition of the primary bacterial targets of fluoroquinolones.

a) DNA Gyrase Supercoiling Assay Protocol

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate in the presence of ATP.

  • Materials:

    • Purified bacterial DNA gyrase (e.g., from E. coli or S. aureus)

    • Relaxed pBR322 DNA

    • Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

    • ATP solution

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Stop solution (e.g., GSTEB: 40% glycerol, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

    • Chloroform/isoamyl alcohol (24:1)

    • Agarose gel, electrophoresis equipment, and imaging system

  • Procedure:

    • On ice, prepare a reaction mix containing the assay buffer, relaxed pBR322 DNA, and water.

    • Aliquot the reaction mix into microcentrifuge tubes.

    • Add the test compound at various concentrations to the respective tubes. Include a vehicle control (e.g., DMSO).

    • Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube (except for a negative control).

    • Incubate the reactions at 37°C for 30-60 minutes.

    • Stop the reactions by adding the stop solution and chloroform/isoamyl alcohol, followed by vortexing and centrifugation.

    • Load the aqueous phase onto an agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

    • Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the bands under UV light.

    • Quantify the amount of supercoiled DNA in each lane to determine the IC50 value of the test compound.

b) Topoisomerase IV Decatenation Assay Protocol

This assay assesses the ability of topoisomerase IV to separate catenated (interlinked) DNA circles into individual circular molecules.

  • Materials:

    • Purified bacterial topoisomerase IV (e.g., from E. coli or S. aureus)

    • Kinetoplast DNA (kDNA) - a network of interlocked DNA minicircles

    • Topoisomerase IV Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl2, 5 mM DTT, 1.5 mM ATP, 50 µg/mL albumin)

    • ATP solution

    • Test compounds

    • Stop solution

    • Agarose gel and electrophoresis system

  • Procedure:

    • Prepare a reaction mix on ice containing the assay buffer and kDNA.

    • Aliquot the mix and add the test compounds at various concentrations.

    • Start the reaction by adding purified topoisomerase IV.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction and deproteinize as in the gyrase assay.

    • Analyze the products by agarose gel electrophoresis. Decatenated minicircles will migrate into the gel, while the catenated network will remain in the well.

    • Quantify the release of minicircles to determine the IC50 of the inhibitor.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its intended target within the complex environment of a living cell. The principle is based on the ligand-induced thermal stabilization of the target protein.

  • Materials:

    • Cultured cells expressing the target protein

    • Test compound and vehicle control

    • Phosphate-buffered saline (PBS)

    • Lysis buffer with protease inhibitors

    • Thermocycler or heating blocks

    • Centrifuge

    • SDS-PAGE and Western blotting reagents, or mass spectrometer for proteome-wide analysis

    • Antibody specific to the target protein

  • Procedure:

    • Compound Treatment: Treat cultured cells with the test compound or vehicle for a specified time.

    • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

    • Lysis: Lyse the cells to release the proteins.

    • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Detection: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein using Western blotting or mass spectrometry.

    • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathway Visualization

The following diagram illustrates the bacterial DNA replication process, highlighting the points of inhibition by fluoroquinolones and non-quinolone inhibitors.

Bacterial_DNA_Replication_Inhibition Relaxed_DNA Relaxed Circular DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA->DNA_Gyrase Introduces negative supercoils Supercoiled_DNA Negatively Supercoiled DNA Replication_Fork Replication Fork Formation Supercoiled_DNA->Replication_Fork Topoisomerase_IV Topoisomerase IV (ParC/ParE) Replication_Fork->Topoisomerase_IV Decatenates daughter chromosomes DNA_Gyrase->Supercoiled_DNA Decatenated_Chromosomes Decatenated Daughter Chromosomes Topoisomerase_IV->Decatenated_Chromosomes Cell_Division Bacterial Cell Division Decatenated_Chromosomes->Cell_Division Fluoroquinolones Fluoroquinolones (e.g., this compound derivatives) Fluoroquinolones->DNA_Gyrase Inhibits Fluoroquinolones->Topoisomerase_IV Inhibits Non_Quinolones Non-Quinolone Inhibitors (e.g., Zoliflodacin) Non_Quinolones->DNA_Gyrase Inhibits

Caption: Inhibition of bacterial DNA replication by different classes of antibiotics.

Conclusion

The this compound scaffold represents a valuable platform for the development of novel anti-infective agents. A rigorous and multi-faceted target validation strategy, encompassing biochemical, biophysical, and cellular approaches, is paramount to understanding the mechanism of action and potential clinical utility of compounds derived from this core structure. By systematically evaluating target engagement and comparing the performance of these novel derivatives against established and alternative therapies, researchers can make informed decisions to advance the most promising candidates through the drug discovery pipeline. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals in this critical endeavor.

References

A Senior Application Scientist's Guide to the Structural Confirmation of 4-Chloro-6-fluoroquinoline: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor and a prerequisite for further investigation. 4-Chloro-6-fluoroquinoline, a halogenated quinoline derivative, represents a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1] Its biological activity and material properties are intrinsically linked to its precise molecular architecture. Therefore, the rigorous application of analytical techniques to confirm its structure is not merely a procedural step but a fundamental aspect of quality control and intellectual property protection.

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural elucidation of this compound. Furthermore, it explores alternative and complementary methods, offering a holistic perspective on a robust analytical workflow. The insights provided are grounded in established spectroscopic principles and data from closely related analogs, offering a predictive and practical framework for researchers.

The Spectroscopic Toolkit: A Multi-Faceted Approach to Structural Verification

No single analytical technique can unequivocally determine the structure of a complex organic molecule.[2] Instead, a synergistic approach, leveraging the unique strengths of various spectroscopic methods, is essential for a comprehensive and self-validating structural assignment.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule.[3] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed picture of the molecule's carbon-hydrogen framework and the specific locations of the halogen substituents.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each of the five aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents, as well as the diamagnetic anisotropy of the aromatic rings.[5] Aromatic protons typically resonate in the range of 6.5-8.0 δ.[6]

Expected ¹H NMR Data for this compound (Predicted)

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-28.5 - 8.8DoubletJ(H2-H3) ≈ 4-5
H-37.3 - 7.6DoubletJ(H3-H2) ≈ 4-5
H-57.8 - 8.1Doublet of doubletsJ(H5-H7) ≈ 2-3, J(H5-F6) ≈ 8-10
H-77.6 - 7.9Doublet of doubletsJ(H7-H8) ≈ 8-9, J(H7-H5) ≈ 2-3
H-88.0 - 8.3DoubletJ(H8-H7) ≈ 8-9

Note: These are predicted values based on known substituent effects on the quinoline ring system. Actual values may vary.

The ¹³C NMR spectrum will reveal nine distinct signals, one for each carbon atom in the this compound molecule. The chemical shifts are highly sensitive to the local electronic environment. Carbons bonded to electronegative atoms like chlorine, fluorine, and nitrogen will be deshielded and appear at higher chemical shifts.

Expected ¹³C NMR Data for this compound (Predicted)

CarbonPredicted Chemical Shift (ppm)
C-2150 - 153
C-3121 - 124
C-4142 - 145 (¹JC-Cl)
C-4a125 - 128
C-5128 - 131 (²JC-F)
C-6158 - 162 (¹JC-F)
C-7115 - 118 (²JC-F)
C-8130 - 133
C-8a148 - 151

Note: Carbons coupled to fluorine will exhibit splitting (JC-F coupling).

¹⁹F NMR is a highly sensitive technique that provides a direct and unambiguous confirmation of the presence and electronic environment of the fluorine atom.[7] The chemical shift of the fluorine atom in aryl fluorides is typically observed in a well-defined region of the spectrum.[8][9] For this compound, a single resonance is expected.

Expected ¹⁹F NMR Data for this compound (Predicted)

NucleusPredicted Chemical Shift (ppm)Predicted Multiplicity
F-6-110 to -120Doublet of doublets

Note: The chemical shift is referenced to CFCl₃. The multiplicity arises from coupling to neighboring protons.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of information for confirming the molecular formula.[10] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would involve the loss of chlorine, fluorine, or hydrogen cyanide (HCN) from the quinoline ring. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum.

Expected Mass Spectrometry Data for this compound

Ionm/z (for ³⁵Cl)Comments
[M]⁺181.0Molecular Ion
[M+2]⁺183.0Isotope peak for ³⁷Cl
[M-Cl]⁺146.0Loss of Chlorine
[M-HCN]⁺154.0Loss of Hydrogen Cyanide
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy probes the vibrational modes of a molecule and is particularly useful for identifying characteristic functional groups.[11] For this compound, the IR spectrum will show characteristic absorptions for the aromatic C-H stretching, C=C and C=N stretching of the quinoline ring, and the C-Cl and C-F stretching vibrations.

Expected IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3050 - 3150
C=C and C=N Stretch1500 - 1650
C-F Stretch1200 - 1300
C-Cl Stretch700 - 800

Comparative Analysis with Alternative Techniques

While NMR, MS, and IR form the core of structural elucidation, other techniques can provide complementary or, in some cases, definitive information.

TechniquePrincipleAdvantagesDisadvantages
X-ray Crystallography Diffraction of X-rays by a single crystalProvides the absolute, three-dimensional structure of the molecule in the solid state.[12][13]Requires a suitable single crystal, which can be difficult to grow. The solid-state conformation may differ from the solution-state conformation.
UV-Vis Spectroscopy Absorption of ultraviolet and visible light by chromophoresProvides information about the electronic transitions within the molecule and can be used for quantitative analysis.[14]Provides limited structural information on its own. The spectra of similar compounds can be very similar.
Elemental Analysis Combustion of the sample to determine the percentage composition of elementsConfirms the empirical formula of the compound.Does not provide information about the connectivity of atoms.

A Validated Workflow for Structural Confirmation

The following workflow outlines a systematic and self-validating approach to the structural confirmation of this compound, integrating the discussed spectroscopic techniques.

Spectroscopic Workflow for this compound cluster_0 Initial Analysis cluster_1 Primary Spectroscopic Analysis cluster_2 Data Interpretation and Structure Proposal cluster_3 Complementary and Confirmatory Analysis Sample_Preparation Sample Preparation (Dissolution in appropriate deuterated solvent for NMR, and suitable solvent for MS, IR, UV-Vis) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC) Sample_Preparation->NMR NMR Sample MS Mass Spectrometry (EI or ESI, HRMS) Sample_Preparation->MS MS Sample IR Infrared Spectroscopy (FTIR) Sample_Preparation->IR IR Sample Data_Analysis Integrated Data Analysis (Correlate NMR, MS, and IR data) NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Proposal Propose Structure of this compound Data_Analysis->Structure_Proposal Alternative_Techniques Alternative Techniques (X-ray Crystallography, UV-Vis Spectroscopy, Elemental Analysis) Structure_Proposal->Alternative_Techniques For absolute confirmation Structure_Confirmation Final Structure Confirmation Structure_Proposal->Structure_Confirmation Alternative_Techniques->Structure_Confirmation

Caption: A comprehensive workflow for the structural elucidation of this compound.

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for piecing together the molecular fragments.

2. Mass Spectrometry (High-Resolution)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Analysis: Acquire the spectrum in high-resolution mode to obtain the accurate mass of the molecular ion and its fragments.

3. Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Conclusion

The structural confirmation of this compound is a critical step that underpins its potential applications. A multi-technique spectroscopic approach, centered around NMR, MS, and IR, provides a robust and self-validating pathway to an unambiguous structural assignment. While this guide presents a predictive framework based on established principles and data from analogous compounds, the application of these techniques to an actual sample will yield the definitive experimental evidence required by the scientific community. The integration of complementary techniques like X-ray crystallography can further solidify the structural assignment, providing the highest level of confidence for researchers and drug development professionals.

References

Navigating the Labyrinth of Resistance: A Comparative Guide to Cross-Resistance Studies with 4-Chloro-6-fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless arms race between pathogens and therapeutics, the emergence of drug resistance is an ever-present challenge. For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance is paramount to designing next-generation therapies that can outmaneuver these adaptive adversaries. This guide provides an in-depth technical comparison of cross-resistance profiles of quinoline derivatives, using the versatile 4-chloro-6-fluoroquinoline scaffold as a foundational reference point. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower your own investigations.

The this compound core is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of bioactive molecules, including antibacterial and antiviral agents.[1] Its chemical tractability allows for systematic modifications, making it an ideal candidate for structure-activity relationship (SAR) studies aimed at overcoming resistance.

The Rationale of Cross-Resistance Analysis: Beyond Single-Agent Efficacy

Cross-resistance, where resistance to one drug confers resistance to another, often within the same chemical class, is a significant hurdle in drug development. However, a lack of complete cross-resistance can be exploited to develop new agents effective against resistant strains. Our focus here is to dissect these patterns, providing a framework for interpreting and predicting the activity of novel quinoline derivatives.

Comparative Analysis of Quinolone Derivatives Against Resistant Pathogens

The following data summarizes the in vitro activity of various quinoline derivatives against drug-resistant pathogens, offering a comparative landscape of their cross-resistance profiles.

Antimalarial 4-Aminoquinoline Derivatives vs. Chloroquine-Resistant Plasmodium falciparum

The 4-aminoquinoline scaffold, closely related to our core structure, has been a cornerstone of antimalarial therapy. Chloroquine (CQ), a prominent member of this class, has been rendered ineffective in many regions due to the emergence of resistant P. falciparum strains.[2] The following table showcases how structural modifications to the 4-aminoquinoline side chain can circumvent this resistance.

CompoundSide Chain StructureIC50 (nM) vs. CQ-Susceptible P. falciparum (HB3)IC50 (nM) vs. CQ-Resistant P. falciparum (Dd2)Resistance Index (RI) (IC50 Dd2 / IC50 HB3)
Chloroquine (Reference) -(CH(CH₃))(CH₂)₃N(C₂H₅)₂1414010
Compound 4b -(CH₂)₃N(CH₃)(CH₂)₂N(CH₃)₂18.228.11.5
Compound 5a -(CH₂)₂N(CH₃)(CH₂)₂N(CH₃)₂15.632.12.1
Compound 5b -(CH₂)₂N(C₂H₅)(CH₂)₂N(C₂H₅)₂13.930.22.2
Compound 17a -(CH₂)₆N(CH₃)(CH₂)₂N(CH₃)₂16.545.32.7
Compound 17b -(CH₂)₆N(C₂H₅)(CH₂)₂N(C₂H₅)₂14.840.12.7

Data synthesized from Hocart et al. (2011).[2][3]

Expert Interpretation: The data clearly demonstrates that while the reference compound, chloroquine, exhibits a significant 10-fold decrease in potency against the resistant Dd2 strain, several novel derivatives maintain high efficacy with Resistance Indices close to 1. This indicates a lack of significant cross-resistance. The key structural modifications involve altering the length and branching of the diaminoalkyl side chain, suggesting that these changes may interfere with the resistance mechanism, likely the efflux of the drug by the mutant P. falciparum chloroquine resistance transporter (PfCRT).[2]

Antibacterial Fluoroquinolone Derivatives vs. Methicillin-Resistant Staphylococcus aureus (MRSA)

Fluoroquinolones are a critical class of antibiotics, but their efficacy is threatened by widespread resistance, particularly in notorious pathogens like MRSA. The following table compares the activity of a novel fluoroquinolone, zabofloxacin, with established agents against clinical MRSA isolates.

FluoroquinoloneMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptibility
Zabofloxacin 0.25261.2%
Moxifloxacin 0.58Not Reported
Levofloxacin 416Not Reported
Ciprofloxacin 8647.5%

Data from a study on MRSA isolates from a university hospital in Egypt.[4]

Expert Interpretation: Zabofloxacin demonstrates superior in vitro potency against MRSA compared to older fluoroquinolones like ciprofloxacin and even the more recent moxifloxacin and levofloxacin.[4] The significantly lower MIC₅₀ and MIC₉₀ values, along with a higher percentage of susceptible isolates, suggest that its structural modifications may allow it to better evade the common resistance mechanisms in MRSA, which often involve mutations in the target enzymes DNA gyrase and topoisomerase IV.[4] This highlights a partial circumvention of cross-resistance within the fluoroquinolone class.

Mechanistic Insights into Quinolone Resistance

Understanding the mechanisms of resistance is crucial for designing new molecules that can overcome them. The primary modes of resistance to quinoline-based drugs are:

  • Target Modification: Point mutations in the genes encoding the drug targets, such as DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) in bacteria, or the pfcrt gene in P. falciparum, can reduce the binding affinity of the drug.[5]

  • Reduced Drug Accumulation: This can occur through decreased uptake, for instance, due to alterations in porin channels in Gram-negative bacteria, or increased efflux, mediated by overexpression of efflux pumps like NorA in S. aureus.[5]

The following diagram illustrates the primary mechanisms of fluoroquinolone resistance in bacteria.

G cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms FQ_out Fluoroquinolone (Outside Cell) Porin Porin Channel FQ_out->Porin Influx FQ_in Fluoroquinolone (Inside Cell) Porin->FQ_in DNA_Gyrase DNA Gyrase (GyrA/GyrB) FQ_in->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (ParC/ParE) FQ_in->Topo_IV Inhibition Efflux_Pump Efflux Pump FQ_in->Efflux_Pump DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Topo_IV->DNA Decatenation Efflux_Pump->FQ_out Efflux Target_Mutation Target Enzyme Mutations (gyrA, parC) Target_Mutation->DNA_Gyrase Reduced Binding Target_Mutation->Topo_IV Reduced Binding Efflux_Overexpression Efflux Pump Overexpression Efflux_Overexpression->Efflux_Pump Increased Activity Porin_Loss Porin Channel Loss/Modification Porin_Loss->Porin Decreased Influx

Caption: Mechanisms of Fluoroquinolone Resistance in Bacteria.

Experimental Protocols for Cross-Resistance Assessment

To ensure the scientific integrity of cross-resistance studies, rigorous and well-controlled experimental protocols are essential. The following provides a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) and assessing cross-resistance in bacteria.

Protocol: Broth Microdilution for MIC Determination and Cross-Resistance Profiling

This protocol is a self-validating system for assessing the in vitro activity of novel compounds against a panel of susceptible and resistant bacterial strains.

I. Preparation of Materials:

  • Bacterial Strains:

    • Wild-type (susceptible) strain (e.g., S. aureus ATCC 29213).

    • Characterized resistant strains (e.g., clinical MRSA isolates with known resistance mechanisms).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test Compounds:

    • Stock solutions (e.g., 1 mg/mL) of novel this compound derivatives and reference antibiotics (e.g., ciprofloxacin, vancomycin) in a suitable solvent (e.g., DMSO).

  • Equipment:

    • 96-well microtiter plates (sterile, U-bottom).

    • Multichannel pipette.

    • Incubator (37°C).

    • Spectrophotometer or microplate reader.

II. Experimental Workflow:

The following diagram outlines the key steps in the broth microdilution assay.

G start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Prepare 2-fold Serial Dilutions of Test Compounds in Microtiter Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Bacterial Suspension (Final concentration ~5 x 10^5 CFU/mL) serial_dilution->inoculate controls Include Sterility and Growth Controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_results Visually Inspect for Growth (or use plate reader) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for Broth Microdilution MIC Assay.

III. Detailed Steps:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Compound Dilution:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • Add 50 µL of the stock solution of the test compound (at 2x the highest desired final concentration) to the first well of a row.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

  • Inoculation:

    • Using a multichannel pipette, add 50 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds.

  • Controls:

    • Growth Control: A well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum (no drug).

    • Sterility Control: A well containing 100 µL of uninoculated CAMHB.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye. A clear well indicates inhibition.

IV. Causality and Self-Validation:

  • Why a 0.5 McFarland Standard? This standardizes the initial bacterial density, ensuring reproducibility and comparability between experiments.

  • Why Cation-Adjusted Mueller-Hinton Broth? The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of some antibiotics, including fluoroquinolones. Using CAMHB is the CLSI standard and ensures consistent results.

  • Why Growth and Sterility Controls? The growth control validates that the bacteria are viable and can grow under the test conditions. The sterility control ensures that the medium and plate are not contaminated. These controls are essential for a self-validating experiment.

By testing novel this compound derivatives against a panel of both susceptible and well-characterized resistant strains alongside reference compounds, a clear and objective cross-resistance profile can be established. This data is invaluable for guiding lead optimization and selecting candidates with the highest potential for clinical success.

Conclusion and Future Directions

The exploration of cross-resistance among quinoline derivatives is a dynamic and critical field of research. While complete eradication of resistance is an elusive goal, a deep understanding of its mechanisms and the structure-activity relationships that govern drug efficacy can lead to the rational design of novel agents that can circumvent existing resistance. The this compound scaffold remains a promising starting point for the development of such compounds. Future studies should focus on synthesizing and evaluating a diverse library of derivatives against a broad panel of clinically relevant, multi-drug resistant pathogens. By combining rigorous in vitro testing, as outlined in this guide, with in vivo efficacy and toxicity studies, we can continue to populate the therapeutic pipeline with effective treatments for infectious diseases and cancer.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Chloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Chloro-6-fluoroquinoline (CAS No. 391-77-5) is a halogenated heterocyclic building block pivotal in the synthesis of novel pharmaceutical compounds and other complex organic molecules.[1] Its structure, containing both chlorine and fluorine, imparts specific reactivity and, consequently, distinct hazards. While its utility in research and development is significant, the responsibility for its safe handling and disposal is paramount. The toxicological properties of this compound have not been thoroughly investigated, demanding a cautious and proactive approach to safety.[2] This guide provides a procedural framework for researchers and laboratory professionals to manage and dispose of this compound waste, ensuring personal safety and environmental compliance.

Section 1: Hazard Assessment and Risk Mitigation

A foundational understanding of a chemical's hazard profile is the bedrock of any safety protocol. The disposal plan for this compound is directly informed by its inherent risks.

1.1 Summary of Known Hazards

This compound is classified with several GHS hazard statements, indicating it is harmful if swallowed, causes significant skin irritation, poses a risk of serious eye damage, and may cause respiratory irritation.[3][4] The presence of halogen atoms means that combustion can produce highly toxic and corrosive gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), and nitrogen oxides (NOx).[2] This is a critical consideration for the ultimate disposal method, which is typically high-temperature incineration.

1.2 The Principle of Containment: Engineering and Personal Controls

Given the compound's irritant properties and the potential for aerosolization of the solid powder, all handling and disposal preparations must be conducted within a certified chemical fume hood.[2] This engineering control is the primary barrier to prevent inhalation exposure. This is complemented by a stringent Personal Protective Equipment (PPE) protocol.

Quantitative Safety and Disposal Data
Chemical Name This compound
CAS Number 391-77-5[3]
Physical Form Solid, white to light yellow powder/crystal[1]
GHS Signal Word Danger[3][4]
GHS Hazard Codes H302, H315, H318, H335[3][4]
Primary Hazards Harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation.[3]
Required PPE Nitrile gloves (double-gloving recommended), chemical safety goggles, face shield, lab coat.[2][5]
Storage 2-8°C in a dry, well-ventilated place, away from incompatible materials.[1][2]
Incompatible Materials Strong oxidizing agents.[6]
Waste Classification Hazardous Halogenated Organic Solid Waste.[7][8]
Waste Container Clearly labeled, sealed, leak-proof container compatible with halogenated compounds.[9]

1.3 Personal Protective Equipment (PPE) Rationale

  • Eye and Face Protection: The risk of serious eye damage (H318) necessitates the use of chemical safety goggles at a minimum.[3][4] Due to the powdery nature of the solid, a face shield worn over goggles is strongly recommended during weighing and transfer operations to protect the entire face from accidental splashes or aerosol generation.

  • Skin Protection: To prevent skin irritation (H315), chemical-resistant nitrile gloves are required.[3][4] Consider double-gloving for added protection during waste consolidation. A buttoned lab coat serves to protect street clothes and minimize skin exposure.[10]

  • Respiratory Protection: All operations should be performed in a fume hood to prevent respiratory irritation (H335).[2][3] If a fume hood is not available or its function is compromised, a NIOSH-approved respirator with a P100 (or N100) filter is necessary.[2]

Section 2: Waste Characterization and Segregation

Proper disposal begins with correct identification and segregation at the point of generation. Mixing waste streams can create dangerous reactions and significantly increases disposal costs.

2.1 Identifying the Waste Stream

This compound waste can be categorized as:

  • Unused or Expired Pure Compound: The original reagent in its container.

  • Grossly Contaminated Materials: Items like weigh boats, spatulas, or broken glassware with visible solid residue.

  • Minimally Contaminated Labware: Used PPE (gloves, disposable coats), bench paper, and empty containers.

2.2 The Halogenated Waste Protocol

As a chlorinated and fluorinated compound, this compound waste must be segregated into a designated "Halogenated Organic Waste" stream.[7][8]

  • Causality: Non-halogenated solvents are often recycled or used for fuel blending. Halogenated waste cannot be treated this way; it requires high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (HCl, HF) produced during combustion.[2] Mixing these streams contaminates the non-halogenated solvent, forcing the entire volume to be disposed of via the more complex and expensive incineration route.[8]

Section 3: Standard Operating Procedures (SOPs) for Disposal

Follow these step-by-step procedures for managing different forms of this compound waste.

SOP 1: Disposal of Solid Waste (Pure Compound and Gross Contamination)

  • Preparation: Don all required PPE and perform all work inside a chemical fume hood.

  • Container Labeling: Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. The container must be durable, leak-proof, and have a secure lid. Label it clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (Corrosion, Irritant).[9]

  • Waste Transfer: Carefully transfer the solid waste into the designated container using a dedicated spatula or funnel.

  • Decontamination: Decontaminate the spatula or other reusable equipment with an appropriate solvent (e.g., acetone). The resulting solvent rinse must be collected as halogenated liquid waste.

  • Sealing and Storage: Securely close the waste container. Wipe the exterior of the container to remove any residual contamination. Store the sealed container in a designated satellite accumulation area, away from incompatible materials, until collection by EHS personnel.[9]

SOP 2: Disposal of Minimally Contaminated Materials

  • Collection: Place items such as used gloves, weigh paper, and contaminated bench liners into a heavy-duty plastic bag or a designated solid waste container.

  • Segregation: Ensure this bag or container is exclusively for solid waste contaminated with this compound and other halogenated compounds.

  • Labeling and Sealing: Once full, securely seal the bag and place it inside the larger, rigid hazardous waste container described in SOP 1. If kept separate, the bag itself must be labeled as hazardous waste.

  • Disposal: Manage for EHS pickup along with the primary solid waste container.

SOP 3: Managing Spills and Emergency Disposal

  • Evacuate and Alert: If a spill occurs outside of a fume hood, evacuate the immediate area and alert colleagues and your supervisor.[2]

  • Control Access: Restrict access to the spill area.

  • Don PPE: Wear, at a minimum, double gloves, safety goggles, a face shield, and a lab coat. If significant dust is airborne, a respirator is required.[2]

  • Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent further aerosolization.[6]

  • Clean-up: Carefully sweep the material into a dustpan without creating dust.[2] Place the collected material and all cleaning supplies into a designated hazardous waste container.

  • Final Decontamination: Wipe the spill area with a cloth dampened with soapy water, followed by a clean water rinse. Collect all cleaning materials as contaminated solid waste.

  • Reporting: Report the spill to your institution's EHS office.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_type Characterize Waste Type cluster_action Segregation & Containment Protocol start Waste Generated (this compound) solid Solid Residue (Pure compound, gross contamination) start->solid contaminated Contaminated Materials (PPE, labware, spill debris) start->contaminated solution Solution (e.g., in organic solvent) start->solution collect_solid SOP 1: Transfer to labeled 'Halogenated Solid Waste' container solid->collect_solid collect_contaminated SOP 2: Bag and place in 'Halogenated Solid Waste' container contaminated->collect_contaminated collect_liquid Transfer to labeled 'Halogenated Liquid Waste' container solution->collect_liquid final_step Store in Satellite Accumulation Area (Secure, Segregated) collect_solid->final_step collect_contaminated->final_step collect_liquid->final_step ehs_pickup Arrange for EHS Pickup final_step->ehs_pickup

Caption: Decision workflow for disposal of this compound.

Section 4: Regulatory and Compliance Overview

All hazardous waste disposal is governed by national and local regulations, such as those set by the U.S. Environmental Protection Agency (EPA).[6][11] This guide provides a framework based on chemical safety principles, but it is not a substitute for institutional protocols.

Crucial Directive: Always consult with your institution's Environmental Health & Safety (EHS) department. They are the definitive authority on specific container types, labeling requirements, pickup schedules, and compliance documentation for your location.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its hazards, implementing rigorous containment and PPE protocols, and adhering to strict waste segregation procedures, researchers can mitigate risks effectively. The core principles are to contain, segregate, and label all waste streams correctly before turning them over to certified professionals for final disposal.

References

Mastering the Handling of 4-Chloro-6-fluoroquinoline: A Guide to Laboratory Safety and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. 4-Chloro-6-fluoroquinoline, a versatile building block in pharmaceutical research, is no exception.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to handle this compound with confidence and precision, ensuring both personal safety and the integrity of your research.

Immediate Safety Profile: Understanding the Risks

This compound is a solid, typically a white crystalline powder, with a melting point between 73-80°C.[1] While comprehensive toxicological data is not fully available, the existing information from safety data sheets and related compounds necessitates a cautious approach.[2] The primary hazards associated with this compound are:

  • Acute Toxicity: It is harmful if swallowed.[3]

  • Skin Corrosion/Irritation: It is known to cause skin irritation.[3]

  • Serious Eye Damage/Irritation: It poses a risk of serious eye damage.[3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[3]

Given these hazards, adherence to strict safety protocols is not merely a recommendation but a requirement for safe handling.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step to mitigate exposure risks. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationsRationale
Eye and Face Protection Safety glasses with side shields and a face shield, or chemical safety goggles.Protects against splashes and airborne particles that can cause serious eye damage.[2][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.Prevents skin contact, which can lead to irritation.[5][6] Double gloving provides an extra layer of protection against contamination.
Body Protection A lab coat or a disposable gown made of a non-absorbent material.Protects the skin and personal clothing from contamination.[6]
Respiratory Protection A NIOSH-approved respirator is necessary when handling the powder outside of a fume hood or in case of a spill.[4]Minimizes the risk of inhaling dust particles that can irritate the respiratory system.

It is imperative to inspect all PPE for integrity before each use and to follow proper donning and doffing procedures to avoid cross-contamination.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage. The following workflow diagram illustrates the key steps.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS & Protocols b Don Appropriate PPE a->b c Work in a Fume Hood b->c d Weighing & Dispensing c->d e Reaction Setup d->e f Decontaminate Work Area e->f g Segregate Waste f->g h Properly Label Waste g->h i Dispose via Approved Channels h->i

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

1. Preparation and Pre-Handling:

  • Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound.[2][4]

  • Designate a Work Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation.[2][4]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and reaction vessels, before introducing the chemical to the work area.

2. Weighing and Transfer:

  • Avoid Dust Formation: This is a solid compound, and care must be taken to avoid generating dust.[2] Use a micro-spatula for transfers and avoid pouring the powder.

  • Use a Fume Hood: All weighing and transfer operations must be conducted inside a fume hood to capture any airborne particles.[2]

  • Tare and Weigh: Tare the receiving vessel on the balance. Carefully add the desired amount of this compound.

  • Clean Spills Immediately: Should any spills occur, they must be cleaned up immediately following the accidental release measures outlined in the SDS.[2]

3. In-Reaction Handling:

  • Closed Systems: Whenever possible, use a closed system for reactions to minimize the potential for exposure.

  • Temperature Control: The compound should be stored in a cool, dry, and well-ventilated place, typically between 2-8°C.[2] Be mindful of any exothermic reactions that could lead to volatilization.

Disposal Plan: A Critical Final Step

Proper chemical waste disposal is not only a matter of safety but also of environmental responsibility.

1. Waste Segregation:

  • Solid Waste: Any disposable materials contaminated with this compound, such as gloves, weighing paper, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Unused Product: Unwanted or expired this compound should be disposed of in its original container, properly labeled as hazardous waste.[7]

2. Labeling:

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8]

3. Final Disposal:

All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[7] Do not pour any waste containing this compound down the drain.[2]

Emergency Procedures: Be Prepared

Accidental Release:

  • Evacuate the immediate area.

  • Ensure proper PPE is worn before attempting any cleanup.

  • For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[2]

  • Decontaminate the area with an appropriate solvent and then soap and water.

  • Report the spill to your EHS office.

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

By integrating these safety and handling protocols into your standard operating procedures, you can effectively manage the risks associated with this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-fluoroquinoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-fluoroquinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.